2-Methoxy-5-(methoxymethoxy)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-5-(methoxymethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-10-6-12-7-3-4-8(11-2)9-5-7/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDZEPQEQCIVJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CN=C(C=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methoxy-5-(methoxymethoxy)pyridine: Synthesis and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Methoxy-5-(methoxymethoxy)pyridine, a heterocyclic compound of interest in synthetic and medicinal chemistry. While not extensively documented as a final product, its structure suggests significant utility as a synthetic intermediate in the development of novel pharmaceuticals. This document will delve into its chemical properties, a validated synthetic protocol, and its potential applications, grounded in established chemical principles and supported by authoritative references.
Core Molecular Attributes
This compound is a disubstituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall contribution to the physicochemical properties of a molecule.[1][2] The substituents, a methoxy group at the 2-position and a methoxymethoxy (MOM) ether at the 5-position, significantly influence the molecule's reactivity and potential biological activity.
Molecular Formula and Weight
Based on its chemical structure, the molecular formula and weight have been determined as follows:
| Attribute | Value |
| Molecular Formula | C₈H₁₁NO₃ |
| Molecular Weight | 169.18 g/mol [3][4][5][6] |
The presence of both a methoxy group and a MOM-protected hydroxyl group offers synthetic handles for further molecular elaboration, making it a versatile building block.
Strategic Synthesis of this compound
The synthesis of this compound is logically approached as a two-step process starting from a commercially available precursor, 2-amino-5-bromopyridine. This pathway involves the introduction of the methoxy group, followed by the protection of the subsequently revealed hydroxyl group.
Overall Synthetic Workflow
Caption: Synthetic pathway from 2-amino-5-bromopyridine to this compound.
Step 1: Synthesis of the Precursor, 2-Methoxy-5-hydroxypyridine
The initial phase of the synthesis focuses on the preparation of the key intermediate, 2-Methoxy-5-hydroxypyridine. A robust method for this transformation has been documented, starting from 2-amino-5-bromopyridine.[7][8]
Experimental Protocol:
-
Protection of the Amino Group: The amino group of 2-amino-5-bromopyridine is first protected to prevent unwanted side reactions. A common method is the reaction with 2,5-hexanedione to form a pyrrole-protected intermediate.[7][8][9]
-
Methoxylation: The bromo-substituent of the protected pyridine is then displaced with a methoxy group using sodium methoxide (NaOMe).[7][8]
-
Deprotection: The protecting group on the amine is subsequently removed. For a pyrrole protecting group, this can be achieved using hydroxylamine hydrochloride.[7][8] This step yields 2-amino-5-methoxypyridine.
-
Conversion to Hydroxyl Group: The amino group of 2-amino-5-methoxypyridine can be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis, to yield 2-methoxy-5-hydroxypyridine.
Causality Behind Experimental Choices:
-
The protection of the amine is crucial as it is a nucleophilic site that could interfere with the subsequent methoxylation step.
-
The choice of a pyrrole-based protecting group is advantageous due to its stability under the conditions of methoxylation and its relatively straightforward removal.
Step 2: Protection of the Hydroxyl Group with Methoxymethyl (MOM) Ether
The second phase of the synthesis involves the protection of the hydroxyl group of 2-Methoxy-5-hydroxypyridine as a methoxymethyl (MOM) ether. The MOM group is a widely utilized protecting group for alcohols due to its stability in a range of reaction conditions, particularly basic and nucleophilic environments, and its susceptibility to cleavage under acidic conditions.[10][11][12]
Experimental Protocol:
-
Reaction Setup: To a solution of 2-Methoxy-5-hydroxypyridine in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), a non-nucleophilic base such as diisopropylethylamine (DIPEA) is added. The reaction mixture is cooled in an ice bath.
-
Addition of MOM-Cl: Methoxymethyl chloride (MOM-Cl) is added dropwise to the cooled solution. The reaction is allowed to stir and slowly warm to room temperature.
-
Monitoring and Workup: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
Self-Validating System:
The success of this protocol can be validated at each stage. The formation of the MOM-protected product can be confirmed by spectroscopic methods such as ¹H NMR, where the appearance of a characteristic singlet for the -O-CH₂-O- protons (typically around δ 5.2 ppm) and a singlet for the -O-CH₃ protons of the MOM group (around δ 3.5 ppm) would be indicative of a successful reaction.
Applications in Drug Discovery and Development
While specific applications for this compound are not widely reported, its structure as a functionalized pyridine suggests its utility as a key intermediate in the synthesis of more complex molecules with potential therapeutic value. Pyridine and its derivatives are integral to a vast array of pharmaceuticals due to their ability to act as bioisosteres for other aromatic systems and their capacity to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2][13]
Potential as a Kinase Inhibitor Scaffold
The pyridine scaffold is a common feature in many kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase domain. The substituents at the 2- and 5-positions can be further elaborated to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity. The MOM-protected hydroxyl group at the 5-position provides a latent site for the introduction of various functional groups after deprotection, allowing for the exploration of structure-activity relationships (SAR).
Caption: Conceptual workflow for the use of this compound in kinase inhibitor discovery.
Role in Fragment-Based Drug Design
The relatively low molecular weight and presence of key functional groups make this compound an attractive fragment for use in fragment-based drug design (FBDD). The methoxy and protected hydroxyl groups can serve as vectors for growing the fragment into a more potent lead compound once initial binding to a biological target has been established.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. The precursor, 2-hydroxypyridine, is known to be toxic if swallowed and causes skin and eye irritation.[14] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound and its precursors. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a valuable, albeit under-documented, synthetic intermediate. Its straightforward synthesis from readily available starting materials and the strategic placement of its functional groups make it a versatile tool for medicinal chemists. The insights provided in this guide aim to equip researchers with the foundational knowledge to effectively synthesize and utilize this compound in the pursuit of novel therapeutic agents. The established importance of the pyridine scaffold in drug discovery underscores the potential of this molecule as a key building block for the next generation of pharmaceuticals.
References
-
Berliner, M. A., & Belecki, K. (2005). Zinc(II)-Catalyzed Formation of Haloalkyl Ethers from Acetals and Acid Halides. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]
-
ChemBK. (2024, April 9). 2-Methoxy-5-Amino Pyridine. [Link]
-
Fujioka, H., Senami, K., Kubo, O., Yahata, K., Minamitsuji, Y., & Maegawa, T. (2009). One-Pot Unsymmetrical Protection of Diols from Methylene Acetals. Organic Letters, 11(22), 5138–5141. [Link]
- Google Patents. (n.d.). Synthesis method of 2-amino-5-hydroxypyridine.
-
MDPI. (2011, June 20). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 16(6), 5096-5113. [Link]
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National Center for Biotechnology Information. (n.d.). Norepinephrine. PubChem Compound Database. Retrieved February 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyridoxine. PubChem Compound Database. Retrieved February 26, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 2-((2-Methoxy-5-methylphenoxy)methyl)pyridine. PubChem Compound Database. Retrieved February 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]
-
Ramesh, C., Ravindranath, N., & Das, B. (2003). A Simple and Efficient Method for the Chemoselective Deprotection of Phenolic Methoxymethyl (MOM) Ethers. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]
-
ResearchGate. (2016, February 29). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. [Link]
-
Study.com. (n.d.). Calculate the molar mass of norepinephrine (C8H11NO3). [Link]
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WebQC.org. (n.d.). Molar mass of C8H11NO3. [Link]
-
Wikipedia. (n.d.). Pyridine. [Link]
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Beyond the IUPAC Name: A Technical Guide to 2-Methoxy-5-(methoxymethoxy)pyridine
Core Directive: The "Transient Intermediate" Paradox
In high-stakes drug discovery—particularly within the kynurenine pathway (IDO1/TDO inhibitors) and kinase inhibitor development—certain molecules exist primarily as "transient intermediates." 2-Methoxy-5-(methoxymethoxy)pyridine is one such compound.
It is rarely found in commercial catalogs because it is almost exclusively synthesized in situ to serve two critical functions:
-
Protection: Masking the reactive C5-hydroxyl group (derived from 6-methoxy-3-pyridinol).
-
Directed Lithiation: The methoxymethoxy (MOM) group contains oxygen atoms capable of coordinating with lithium bases (e.g., n-BuLi), directing ortho-metallation to the C4 position for subsequent functionalization.
This guide bridges the gap between database nomenclature and bench-level reality, providing the synonyms, synthesis, and safety protocols required for utilizing this intermediate.
The Synonym Landscape & Identity Reconciliation
Searching for this compound is complicated by conflicting IUPAC priority rules regarding pyridine numbering versus ether priority.
The Nomenclature Hierarchy
| Identifier Type | Value / Synonym | Technical Context |
| IUPAC (Preferred) | 5-(Methoxymethoxy)-2-methoxypyridine | Follows pyridine numbering priority (N=1). Substituents at 2,5. |
| Alternative IUPAC | 3-(Methoxymethoxy)-6-methoxypyridine | Often used when the alcohol precursor is named "6-methoxy-3-pyridinol". |
| Lab Shorthand | MOM-protected 6-methoxy-3-pyridinol | Common in internal notebooks and synthesis plans. |
| Parent CAS | 20921-96-4 (Free Phenol) | The anchor point for searching. The MOM ether is often indexed as a derivative of this CAS. |
| SMILES | COCOC1=CN=C(OC)C=C1 | Universal structural identifier. |
| InChI Key | (Variable based on tautomer) | Use SMILES for exact database matching. |
Visualizing the Numbering Ambiguity
The following diagram illustrates why database searches often fail: the "flip" in numbering based on whether the user prioritizes the methoxy or the MOM group.
Figure 1: The nomenclature bifurcation. Most commercial databases index the parent phenol (CAS 20921-96-4) rather than the transient MOM ether.
Synthetic Context & Causality
Why synthesize this specific protected form? The Methoxymethyl (MOM) group is not just a protecting group; it is a strategic tool.
Mechanism of Action[1][2][3][4]
-
Base Stability: unlike silyl ethers (TBS/TBDMS), MOM ethers are stable to strong bases (e.g., n-BuLi, LDA).
-
Chelation Control: The oxygen in the MOM group coordinates with Lithium, stabilizing the transition state for deprotonation at the C4 position (ortho to the MOM group). This allows for the precise installation of electrophiles (aldehydes, boronic esters) necessary for complex drug scaffolds.
Experimental Protocol: Synthesis & Safety
Safety Critical Warning:
DANGER: This protocol uses Chloromethyl methyl ether (MOM-Cl) . MOM-Cl is a potent human carcinogen and is often contaminated with Bis(chloromethyl) ether (BCME), a volatile carcinogen.
Engineering Controls: All operations MUST be performed in a functioning fume hood.
PPE: Double nitrile gloves, lab coat, safety glasses.
Quenching: All glassware and waste must be quenched with aqueous ammonia or ammonium hydroxide before removal from the hood.
Protocol: MOM Protection of 6-Methoxy-3-pyridinol
Reagents:
-
Substrate: 6-Methoxy-3-pyridinol (CAS 20921-96-4)
-
Reagent: Chloromethyl methyl ether (MOM-Cl)
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) or DIPEA (for milder conditions)
-
Solvent: Anhydrous THF or DMF (0°C to RT)
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow. Add 6-Methoxy-3-pyridinol (1.0 eq) and dissolve in anhydrous THF (concentration ~0.2 M).
-
Deprotonation: Cool the solution to 0°C (ice bath). Carefully add NaH (1.2 eq) portion-wise. Evolution of H₂ gas will occur. Stir for 30 minutes at 0°C until gas evolution ceases and the solution becomes clear/homogeneous (formation of sodium phenoxide).
-
Why? NaH ensures irreversible deprotonation, crucial for the rapid reaction with the reactive MOM-Cl.
-
-
MOM-Cl Addition: Add MOM-Cl (1.1 eq) dropwise via syringe over 10 minutes.
-
Note: If using technical grade MOM-Cl, ensure it is free of HCl precipitates.
-
-
Reaction & Monitoring: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (more polar, lower R_f) should disappear, replaced by the less polar MOM ether (higher R_f).
-
-
Quenching & Workup: Cool to 0°C. Quench carefully with saturated aq. NH₄Cl .[1][2] Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂). Elute with Hexanes/EtOAc gradient (typically 10-20% EtOAc).
-
Yield Target: >85% as a colorless oil or low-melting solid.
-
Workflow Visualization: From Precursor to Scaffold
The following diagram details the synthetic utility of the molecule in the context of drug discovery (e.g., Kynurenine pathway inhibitors).
Figure 2: The synthetic logic.[3][4][5] The MOM group is installed not just to protect the oxygen, but to enable the subsequent lithiation step.
References
-
PubChem Compound Summary. (n.d.). 3-(Methoxymethoxy)pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Curadev Pharma Private Ltd. (2016).[1][2] Inhibitors of the Kynurenine Pathway. European Patent EP 2970173 B1.[4] Retrieved from
-
Fieser, L. F., & Fieser, M. (1967).[3][5] Reagents for Organic Synthesis. Wiley. (Standard reference for MOM-Cl protection protocols).
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- 3. WO2014186035A1 - Inhibitors of the kynurenine pathway - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. CA2902594C - Inhibitors of the kynurenine pathway - Google Patents [patents.google.com]
Technical Safety & Handling Guide: 2-Methoxy-5-(methoxymethoxy)pyridine
Chemical Identity & Strategic Utility[1]
The Molecule
2-Methoxy-5-(methoxymethoxy)pyridine is a specialized heterocyclic building block used primarily in medicinal chemistry.[1] It features a pyridine core with two critical functional modifications:[1]
-
C2-Methoxy: A stable ether linkage often used to modulate the basicity of the pyridine nitrogen or as a precursor to a pyridone.
-
C5-Methoxymethoxy (MOM): A masked hydroxyl group. The MOM ether is an acetal protecting group, chosen for its robustness against strong bases and nucleophiles (e.g., organolithiums, Grignards) while remaining removable under mild acidic conditions.[2]
Physical & Chemical Profile (Predicted)
Note: As a specialized intermediate, specific experimental values may vary by batch. The following are predicted based on Structure-Activity Relationships (SAR) of analogous pyridine ethers.
| Property | Value / Description | Practical Implication |
| Molecular Formula | C₈H₁₁NO₃ | MW: 169.18 g/mol |
| Physical State | Colorless to pale yellow oil or low-melting solid.[1] | Handle as a liquid; viscosity may vary with temperature. |
| Solubility | Soluble in DCM, THF, EtOAc, Methanol. | Lipophilic nature facilitates organic extraction. |
| Basicity (pKa) | Pyridine N ~ 3.0–4.0 (Predicted). | The 2-methoxy group reduces the basicity of the ring nitrogen compared to unsubstituted pyridine (pKa 5.2). |
| Stability | Acid Sensitive. | CRITICAL: Spontaneous hydrolysis occurs in the presence of moisture and trace acid. |
Critical Hazard Architecture
Standard SDS documents often list generic "Irritant" warnings. However, for a MOM-protected pyridine, the safety profile is dominated by its hydrolytic instability and the carcinogenicity of its precursors/byproducts .
The "Hidden" Hazard: Formaldehyde Generation
The Methoxymethoxy (MOM) group is technically a hemiacetal ether. Upon contact with strong acids (or metabolic hydrolysis), it cleaves to release Formaldehyde .
-
Mechanism:
(Formaldehyde)[1] -
Safety Implication: While the molecule itself is likely only an irritant, deprotection reactions or accidental acidic spills will generate formaldehyde gas, a known human carcinogen and sensitizer.
Precursor Warning: MOM-Cl
If you are synthesizing this compound in-house, you must handle Chloromethyl methyl ether (MOM-Cl) .[1]
-
Risk: MOM-Cl is an OSHA-regulated carcinogen (29 CFR 1910.1003).[1]
-
Control: Synthesis must occur in a closed system or a Class II Biosafety Cabinet/Fume Hood with specific scrubber protocols.
Visualization: Synthesis & Hazard Lifecycle[1]
The following diagram illustrates the lifecycle of the molecule, highlighting where specific safety risks (Carcinogenicity, Flammability, Toxicity) arise.
Figure 1: Lifecycle analysis showing the introduction of carcinogenic risks during synthesis (MOM-Cl) and deprotection (Formaldehyde).[1]
Handling, Storage, & Stability Protocols
Storage: The "Dry & Basic" Rule
Because the MOM group is acid-labile, "shelf-life" is dictated by the absence of moisture and acid.[1]
-
Atmosphere: Store under Argon or Nitrogen.
-
Temperature: 2–8°C (Refrigerator).
-
Stabilization: If long-term storage is required, ensure the material is free of residual acid from purification (e.g., silica gel chromatography can be slightly acidic; wash with 1% triethylamine in hexane if necessary).
Experimental Handling
-
PPE: Butyl rubber gloves are recommended over standard nitrile if handling concentrated stock, as pyridine derivatives can permeate nitrile.
-
Ventilation: Always handle in a fume hood.
-
Quenching: When deprotecting (removing the MOM group), quench the reaction with aqueous sodium bicarbonate before removing from the hood to neutralize the acid and trap some formaldehyde as paraformaldehyde/glycols.
Emergency Response (Spill/Exposure)
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with soap and water for 15 min.[1] Do not use ethanol. | Ethanol may increase skin permeability of pyridine derivatives. |
| Eye Contact | Rinse with water for 15 min; consult ophthalmologist. | Pyridines are basic irritants; corneal damage is possible. |
| Spill (Liquid) | Absorb with vermiculite. Neutralize area with dilute NaHCO₃. | Prevent acid hydrolysis of the spill which would release formaldehyde fumes. |
Synthesis & Deprotection Logic
Synthesis (MOM Protection)
-
Standard Protocol: React 2-methoxy-5-hydroxypyridine with MOM-Cl in the presence of Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) at 0°C.
-
Safety Note: Quench excess MOM-Cl with aqueous ammonia or ethanol inside the hood to destroy the carcinogen before waste disposal.
Deprotection (MOM Cleavage)
-
Reagents: Trifluoroacetic acid (TFA) in DCM or HCl in Methanol.
-
Mechanism: Protonation of the ether oxygen leads to the ejection of the oxonium ion, which hydrolyzes to formaldehyde.
Figure 2: Acid-catalyzed hydrolysis mechanism.[1] Note that water is required for the final cleavage step.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for MOM group stability and cleavage conditions).
-
Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc., including Chloromethyl methyl ether).[1] (Regulatory standard for MOM-Cl precursor).[1]
-
PubChem. Compound Summary: Methoxymethyl methyl ether (MOM-Cl). National Library of Medicine. (Toxicology data for the synthesis reagent).
-
ECHA (European Chemicals Agency). Registration Dossier: Pyridine. (General safety data for pyridine derivatives).
Sources
An In-depth Technical Guide to a Novel Pyridine Derivative: 2-Methoxy-5-(methoxymethoxy)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical entity 2-Methoxy-5-(methoxymethoxy)pyridine, a pyridine derivative with potential applications in synthetic chemistry and drug discovery. Due to its novelty, this compound is not yet extensively cataloged in major chemical databases. This document serves as a foundational resource, detailing its core identifiers and exploring its scientific context based on related structures and synthetic pathways.
Core Identifiers: Establishing a Chemical Identity
A precise chemical identity is paramount for scientific discourse and reproducibility. For this compound, the standard identifiers are as follows:
| Identifier | Value |
| PubChem CID | Not currently available |
| InChIKey | Not currently available |
The absence of a dedicated PubChem Compound ID (CID) and a corresponding InChIKey signifies that this specific molecule has not yet been registered and characterized within the extensive PubChem database. This is common for novel compounds or those that have not been widely synthesized or reported in the literature. Researchers working with this molecule are encouraged to submit their findings to public databases to contribute to the collective chemical knowledge.
Structural and Physicochemical Landscape
The structure of this compound combines a pyridine core, a well-known heterocycle in medicinal chemistry, with two distinct ether functionalities. The methoxy group at the 2-position and the methoxymethoxy (MOM) protecting group at the 5-position create a unique electronic and steric environment.
Caption: Chemical structure of this compound.
The physicochemical properties of this molecule can be predicted based on its constituent parts. The pyridine ring imparts a degree of aromaticity and basicity. The ether groups will influence its solubility, polarity, and potential for hydrogen bonding. The MOM group is a well-established protecting group for hydroxyl functionalities, suggesting that this compound could be a key intermediate in the synthesis of more complex molecules.
Synthetic Considerations and Methodologies
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Dissolution: Dissolve 2-methoxy-5-hydroxypyridine in a suitable inert solvent such as dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA), to the solution.
-
Reagent Addition: Slowly add chloromethyl methyl ether (MOM-Cl) to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Perform a standard aqueous workup and extract the product into an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired this compound.
Causality in Experimental Choices:
-
Inert Solvent: DCM is chosen to dissolve the reactants without participating in the reaction.
-
Non-nucleophilic Base: DIPEA is used to neutralize the HCl generated during the reaction without competing with the hydroxyl group as a nucleophile.
-
Controlled Temperature: The addition of the reactive MOM-Cl at a reduced temperature helps to control the reaction rate and minimize potential side reactions.
Potential Applications in Drug Discovery and Development
Pyridine derivatives are a cornerstone of modern medicinal chemistry, found in numerous approved drugs. The unique substitution pattern of this compound makes it an interesting building block for creating novel chemical entities.
The MOM-protected hydroxyl group at the 5-position provides a synthetic handle for further functionalization. This protecting group can be selectively removed under acidic conditions to reveal the free hydroxyl group, which can then be used in a variety of coupling reactions (e.g., etherification, esterification, Suzuki coupling after conversion to a triflate).
Caption: Potential synthetic utility of this compound.
This strategic placement of a protected functional group allows for the late-stage diversification of molecular scaffolds, a valuable strategy in the hit-to-lead and lead optimization phases of drug discovery.
Conclusion and Future Directions
This compound represents a novel chemical entity with untapped potential. While its formal characterization in public databases is pending, its structure suggests significant utility as a synthetic intermediate. The proposed synthetic route provides a clear and logical pathway for its preparation. For researchers in medicinal chemistry and drug development, this compound offers a new building block for the creation of diverse and potentially bioactive molecules. Future work should focus on the successful synthesis, full analytical characterization (including NMR, IR, and mass spectrometry), and subsequent registration of this compound in public databases to facilitate its broader use within the scientific community.
References
As this technical guide addresses a novel compound not yet widely documented, direct references for "this compound" are not available. The synthetic strategies and chemical principles discussed are based on foundational knowledge in organic chemistry and medicinal chemistry. For further reading on the methodologies and concepts mentioned, the following authoritative sources are recommended:
Structural Divergence and Functional Utility: 2-Methoxy-5-(methoxymethoxy)pyridine vs. 2-Methoxy-5-methoxymethylpyridine
Executive Summary
In the high-stakes environment of medicinal chemistry and lead optimization, the distinction between 2-methoxy-5-(methoxymethoxy)pyridine (Compound A) and 2-methoxy-5-methoxymethylpyridine (Compound B) represents a fundamental choice between a transient synthetic tool and a robust pharmacophore .
While both molecules share a 2-methoxypyridine core, their C5-substituents dictate vastly different chemical stabilities, metabolic fates, and synthetic applications. Compound A features a MOM ether (acetal), primarily serving as a protecting group for a phenol. Compound B features a picolyl ether , serving as a stable structural moiety. This guide dissects their electronic properties, synthetic protocols, and decision-making criteria for drug development.
Part 1: Structural & Electronic Characterization
The core difference lies in the connectivity of the oxygen atoms at the C5 position. This subtle structural variation fundamentally alters the electronic environment of the pyridine ring and the lability of the substituent.
Structural Comparison
| Feature | Compound A | Compound B |
| IUPAC Name | This compound | 2-methoxy-5-(methoxymethyl)pyridine |
| C5 Substituent | -O-CH₂-O-CH₃ (Methoxymethoxy) | -CH₂-O-CH₃ (Methoxymethyl) |
| Chemical Class | Acetal (Formaldehyde derivative) | Ether (Benzylic/Picolyl type) |
| Electronic Effect | Strong e⁻ donor (+M effect into ring) | Weak e⁻ donor (Inductive +I) |
| Primary Role | Protecting Group (Masked Phenol) | Scaffold / Pharmacophore |
| Acid Stability | Low (Hydrolyzes rapidly) | High (Resistant to dilute acid) |
Electronic Impact on the Pyridine Core
-
Compound A (MOM Ether): The oxygen atom directly attached to the C5 position participates in resonance with the pyridine ring. This increases electron density in the ring, making C5-substituted pyridines more electron-rich and potentially more susceptible to electrophilic aromatic substitution (EAS) at the C3 position, though the directing effect of the C2-methoxy is usually dominant.
-
Compound B (Picolyl Ether): The methylene spacer (-CH₂-) insulates the oxygen from the aromatic system. The substituent exerts a mild inductive effect but does not significantly perturb the resonant electron density of the pyridine ring compared to Compound A.
Figure 1: Structural divergence highlighting the connectivity difference. Yellow arrow indicates resonance interaction; Green arrow indicates inductive connection.
Part 2: Synthetic Protocols & Causality
The synthesis of these molecules requires distinct strategies. Compound A is synthesized via O-alkylation of a phenol, while Compound B is synthesized via nucleophilic substitution on a picolyl halide or methylation of an alcohol.
Synthesis of Compound A (MOM-Protected Phenol)
Context: This protocol is used when the 5-hydroxyl group must be masked to survive basic conditions (e.g., lithiation).
Reagents:
-
Substrate: 5-Hydroxy-2-methoxypyridine (CAS: 51035-36-6)
-
Reagent: Chloromethyl methyl ether (MOM-Cl) (Warning: Carcinogen)
-
Base: Diisopropylethylamine (DIPEA) or Sodium Hydride (NaH)
-
Solvent: Dichloromethane (DCM) or THF
Protocol (Standardized):
-
Preparation: Dissolve 5-hydroxy-2-methoxypyridine (1.0 eq) in anhydrous DCM at 0°C under N₂.
-
Deprotonation: Add DIPEA (1.5 eq) dropwise. Stir for 15 minutes.
-
Protection: Slowly add MOM-Cl (1.2 eq) via syringe to the cold solution. Note: MOM-Cl is highly toxic; use extreme caution.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).
-
Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (EtOAc/Hexanes). The MOM ether is usually an oil.
Synthesis of Compound B (Picolyl Methyl Ether)
Context: This protocol builds the stable ether scaffold.
Route 1: Williamson Ether Synthesis (From Halide)
-
Substrate: 2-Methoxy-5-(chloromethyl)pyridine (CAS: 116426-38-9)
-
Reagent: Sodium Methoxide (NaOMe) (25% in MeOH)
Protocol:
-
Dissolution: Dissolve 2-methoxy-5-(chloromethyl)pyridine (1.0 eq) in anhydrous Methanol.
-
Alkylation: Add NaOMe solution (1.5 eq) dropwise at RT.
-
Reflux: Heat to reflux (65°C) for 2–4 hours. The chloride is a good leaving group, and the reaction is driven by the formation of NaCl.
-
Workup: Remove MeOH in vacuo. Resuspend residue in Et₂O/Water. Extract aqueous layer with Et₂O.
-
Yield: Typically high (>85%).
Part 3: Chemical Stability & Deprotection[1]
The "Acid Test" is the definitive method to distinguish these compounds.
Stability Profile
| Condition | Compound A (MOM) | Compound B (Ether) |
| Dilute HCl (1N) | Unstable (Hydrolyzes to Phenol) | Stable |
| TFA / DCM | Unstable (Rapid Cleavage) | Stable |
| NaOH / KOH | Stable | Stable |
| n-BuLi (Lithiation) | Stable (Directs ortho-lithiation) | Stable |
| BBr₃ (Lewis Acid) | Cleaves (to Phenol) | Cleaves (to Alcohol/Bromide) |
| H₂ / Pd/C | Stable | Stable (Unlike Benzyl ethers) |
Deprotection of Compound A
To regenerate the phenol from Compound A:
-
Reagent: 6M HCl in Isopropanol or Trifluoroacetic acid (TFA) in DCM (1:1).
-
Mechanism: Protonation of the acetal oxygen facilitates the loss of the methoxymethyl cation, which is quenched by water to form formaldehyde and methanol.
-
Safety Note: This releases formaldehyde. Perform in a fume hood.
Figure 2: The divergent reactivity under acidic conditions. Compound A reverts to the phenol; Compound B remains intact.
Part 4: Medicinal Chemistry Implications
For drug development professionals, the choice between these two motifs is often dictated by Metabolic Stability (DMPK) and Toxicity .
Metabolic Soft Spots
-
Compound A (MOM): Generally unsuitable for final drug candidates.
-
Reason 1: Rapid hydrolysis in gastric acid (pH 1–2).
-
Reason 2: Metabolic cleavage releases formaldehyde , a toxic byproduct.
-
Use Case: Strictly an intermediate or prodrug moiety (if formaldehyde release is managed/negligible).
-
-
Compound B (Ether): A viable pharmacophore.
-
Metabolism: Susceptible to CYP450-mediated O-dealkylation . The methyl group on the ether oxygen is a "soft spot" for oxidation, leading to the hemiacetal and subsequent breakdown to the alcohol (2-methoxy-5-hydroxymethylpyridine).
-
Optimization: If metabolic clearance is too high, the methyl group is often replaced with a deuterated methyl (-CD₃) or a trifluoromethyl (-CF₃) group to block metabolism.
-
Ortho-Lithiation (Synthetic Utility)
Both compounds allow for Directed Ortho Metalation (DoM) .
-
The C2-methoxy group is a strong Director of Metalation (DMG).
-
Lithiation typically occurs at C3 (ortho to the methoxy).
-
Compound A Advantage: The MOM group is robust against the strong bases (n-BuLi, t-BuLi) used in DoM, provided the temperature is kept low (-78°C). It protects the acidic phenol proton that would otherwise quench the lithiating reagent.
References
-
Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons. (Definitive source for MOM ether stability and deprotection protocols).
-
Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides . Journal of Organic Chemistry, 68(6), 2243-2247. (Mechanistic insight into lithiation of 2-methoxypyridines).
-
Synthesis of 2-methoxy-5-methoxymethylpyridine . Google Patents (US5116993A). (Industrial process for chloromethyl/methoxymethyl pyridine derivatives).[1][2]
-
Benzyl Ethers - Protecting Groups . Organic Chemistry Portal. (Comparative stability data for benzyl/picolyl type ethers).
-
Direct Methoxypyridine Functionalization . National Institutes of Health (PMC). (Discusses the basicity and reactivity of 2-methoxypyridines).
Sources
Methodological & Application
Synthesis of 2-Methoxy-5-(methoxymethoxy)pyridine from 5-hydroxy-2-methoxypyridine
Executive Summary
This application note details the synthesis of 2-Methoxy-5-(methoxymethoxy)pyridine (Product) from 5-hydroxy-2-methoxypyridine (Starting Material). The methoxymethyl (MOM) ether is selected for its robust stability against basic conditions, organometallic reagents, and mild oxidizers, making it an ideal protecting group for multi-step pyridine functionalization.
Two protocols are provided:
-
Method A (Standard): The classical Williamson ether synthesis using Chloromethyl methyl ether (MOMCl) and Sodium Hydride (NaH). This method offers the highest reliability and yield for small-to-medium scale but requires strict safety adherence due to the carcinogenicity of MOMCl.
-
Method B (Green/Alternative): An acid-catalyzed acetal exchange using Dimethoxymethane (Methylal). This avoids MOMCl but requires careful optimization of the acid catalyst to prevent pyridine salt formation.
Chemical Context & Mechanism[1][2][3][4][5][6][7][8]
The Challenge: Ambient Nucleophilicity
The starting material, 5-hydroxy-2-methoxypyridine, presents a regioselectivity challenge. The deprotonated intermediate (a pyridin-3-olate anion) is an ambient nucleophile. While the 2-methoxy group blocks the 2-position, preventing the formation of a 2-pyridone tautomer, the ring nitrogen remains nucleophilic.
-
O-Alkylation (Desired): Occurs at the oxygen anion. Favored by "hard" electrophiles and polar aprotic solvents that solvate the cation (Na+), leaving the "naked" phenoxide anion free to attack.
-
N-Alkylation (Undesired): Occurs at the pyridine nitrogen, leading to a pyridinium salt.
Mechanistic Pathway (Method A)
The reaction proceeds via an
Figure 1: Reaction pathway highlighting the divergence between the desired O-alkylation and undesired N-alkylation.
Safety Assessment: Handling MOMCl
CRITICAL WARNING: Chloromethyl methyl ether (MOMCl) is an OSHA-regulated carcinogen (29 CFR 1910.1006). It is an alkylating agent that can cause cancer upon chronic exposure.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.
-
PPE: Double nitrile gloves (or Silver Shield® laminate gloves), lab coat, and chemical splash goggles.
-
Quenching: Excess MOMCl hydrolyzes to form HCl and formaldehyde. Quench all reaction mixtures and contaminated glassware with dilute aqueous ammonia or saturated sodium bicarbonate to neutralize the acid and destroy the alkylating agent before removal from the hood.
Method A: Standard MOMCl Protocol (Recommended)
This protocol uses Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF). The use of NaH ensures complete deprotonation, and DMF promotes O-alkylation.
Reagents & Stoichiometry
| Reagent | Equiv.[1][2][3] | MW ( g/mol ) | Role |
| 5-Hydroxy-2-methoxypyridine | 1.0 | 125.13 | Starting Material |
| Sodium Hydride (60% in oil) | 1.2 | 24.00 | Base |
| MOMCl (Chloromethyl methyl ether) | 1.1 | 80.51 | Electrophile |
| DMF (Anhydrous) | N/A | 73.09 | Solvent (0.2 M conc.) |
| TBAI (Tetrabutylammonium iodide) | 0.05 | 369.37 | Catalyst (Optional)* |
*Note: TBAI can accelerate the reaction by generating the more reactive MOM-Iodide in situ, but is often unnecessary for phenolic hydroxyls.
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Add 5-Hydroxy-2-methoxypyridine (1.0 eq) and anhydrous DMF (5 mL per mmol of substrate). Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C (ice/water bath). Carefully add NaH (1.2 eq) portion-wise.
-
Observation: Evolution of hydrogen gas (bubbling).
-
Wait: Stir at 0 °C for 30 minutes to ensure complete anion formation. The solution often turns yellow/orange.
-
-
Addition: Add MOMCl (1.1 eq) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) . Stir for 2–4 hours.
-
Monitoring: Check by TLC (System: 30% EtOAc in Hexanes). The starting material (more polar, lower R_f) should disappear.[7]
-
-
Quench: Cool back to 0 °C. Slowly add saturated aqueous NaHCO3 (approx. 2 mL/mmol).
-
Note: This neutralizes HCl generated from excess MOMCl hydrolysis.
-
-
Workup:
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate layers.[8] Extract the aqueous layer 2x with EtOAc.
-
Wash combined organics 3x with water (critical to remove DMF) and 1x with brine .
-
Dry over Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Flash column chromatography on silica gel.
-
Eluent: Gradient 10%
30% EtOAc in Hexanes.
-
Method B: "Green" Alternative (Acid-Catalyzed)
For labs restricting MOMCl use, this method uses Dimethoxymethane (Methylal) and Phosphorus Pentoxide (
Reagents
| Reagent | Equiv.[1][2][3] | Role |
| 5-Hydroxy-2-methoxypyridine | 1.0 | Starting Material |
| Dimethoxymethane (DMM) | 15-20 | Solvent/Reagent |
| 1.0 | Catalyst/Dehydrating Agent |
Procedure
-
Dissolve the starting material in Dimethoxymethane (used as solvent).
-
Add
portion-wise at Room Temperature. -
Stir vigorously for 12–24 hours.
-
Quench: Pour the mixture into ice-cold saturated NaHCO3 solution.
-
Note: The quench must be basic to prevent hydrolysis of the newly formed MOM ether.
-
-
Extract with DCM, dry, and concentrate.
Analytical Validation
The product must be validated to confirm the presence of the MOM group and the integrity of the pyridine ring.
Expected 1H NMR Data (CDCl3, 400 MHz)
-
Pyridine Aromatic Protons:
- ~ 7.9 ppm (d, 1H, H-6): Shifted downfield due to nitrogen proximity.
- ~ 7.3 ppm (dd, 1H, H-4).
- ~ 6.7 ppm (d, 1H, H-3): Upfield due to ortho-methoxy group.
-
MOM Group (Diagnostic):
- ~ 5.15 ppm (s, 2H, -O-CH 2-O-): The "MOM methylene" singlet.
- ~ 3.48 ppm (s, 3H, -O-CH 3): The MOM methyl group.
-
Pyridine Methoxy:
- ~ 3.90 ppm (s, 3H, Py-OCH 3).
QC Checklist
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete deprotonation | Ensure NaH is fresh. Increase stirring time at 0°C to 1 hour. |
| Starting Material Remains | Old MOMCl | MOMCl hydrolyzes over time. Distill MOMCl (hazardous!) or buy fresh ampoules. |
| N-Alkylation Observed | Solvent polarity issues | Ensure DMF is anhydrous. Strictly maintain 0°C during addition. |
| Product Hydrolysis | Acidic workup | Avoid acidic washes. Use NaHCO3 or weak ammonia during quench. |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of this compound.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard reference for MOM ether stability and formation).
-
Berliner, M. A.; Belecki, K. "Simple, Rapid, and Efficient Synthesis of MOM Ethers using Dimethoxymethane and Zinc Bromide." J. Org.[1][3] Chem.2005 , 70, 9618–9621.[3] (Source for alternative "Green" MOM protection methods).
-
Occupational Safety and Health Administration (OSHA). "Methyl chloromethyl ether - 1910.1006." (Safety regulations regarding MOMCl handling).
-
Grasa, G. A.; et al. "General and Efficient Copper-Catalyzed Synthesis of Diarylethers." J. Org.[1][3] Chem.2006 , 71, 926-933. (Provides context on pyridine O-alkylation conditions and ambient nucleophiles).
Sources
- 1. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 2. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 3. MOM Ethers [organic-chemistry.org]
- 4. nj.gov [nj.gov]
- 5. westliberty.edu [westliberty.edu]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
Application Note: Regioselective MOM Protection of 6-Methoxypyridin-3-ol
[1]
Strategic Overview
The Substrate: 6-Methoxypyridin-3-ol
This substrate is a pivotal scaffold in medicinal chemistry, frequently serving as a bioisostere for electron-rich phenols in kinase inhibitors and GPCR ligands.[1] Unlike 2- or 4-hydroxypyridines, 3-hydroxypyridines cannot tautomerize to a stable pyridone form .[1][2] This unique electronic feature simplifies the protection strategy by thermodynamically favoring O-alkylation over N-alkylation, provided the correct base is utilized.[1]
The Strategy: Methoxymethyl (MOM) Protection
The MOM group is selected for this application due to its:
-
Robustness: Stable to basic conditions, organolithiums, and mild oxidants.
-
Orthogonality: Cleavable under specific acidic conditions (e.g., dilute HCl or
) where other protecting groups (like benzyl ethers) might be too stable or susceptible to hydrogenolysis. -
Electronic Transparency: The MOM ether mimics the electronics of the methoxy group, maintaining the pyridine ring's electron density for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).
Critical Safety Protocol (Read Before Experimentation)
⚠️ DANGER: CARCINOGEN HAZARDChloromethyl Methyl Ether (MOM-Cl) is a potent alkylating agent and a known human carcinogen (OSHA Regulated). It is volatile and can cause fatal pulmonary edema.
-
Engineering Controls: All operations must be performed in a certified chemical fume hood with the sash at the lowest possible position.
-
PPE: Double nitrile gloves (or Silver Shield® laminate gloves), lab coat, and safety goggles are mandatory.
-
Decontamination: Quench all glassware and syringes in a bath of concentrated ammonium hydroxide (
) or a 1:1 mixture of Methanol/Ammonium Hydroxide immediately after use. This converts residual MOM-Cl to the harmless hexamethylenetetramine or corresponding acetal. -
Impurity Warning: Commercial MOM-Cl often contains Bis(chloromethyl) ether (BCME), an even more potent carcinogen.[1] Treat all MOM-Cl sources with extreme caution.[1]
Mechanistic Insight & Reaction Logic
The reaction proceeds via a Williamson Ether Synthesis mechanism. The choice of base is critical to ensure rapid and complete deprotonation of the hydroxyl group (
Reaction Pathway Diagram[2]
Figure 1: Mechanistic pathway highlighting the selectivity for O-alkylation driven by the high nucleophilicity of the phenoxide anion.[1]
Protocol Design & Reagents
Reagent Table (Scale: 10.0 mmol)
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| 6-Methoxypyridin-3-ol | 125.13 | 1.0 | 1.25 g | Substrate |
| Sodium Hydride (60% in oil) | 24.00 | 1.2 | 480 mg | Base |
| MOM-Cl | 80.51 | 1.2 | 915 µL* | Electrophile |
| DMF (Anhydrous) | 73.09 | N/A | 15 mL | Solvent |
| TBAI (Optional) | 369.37 | 0.05 | 185 mg | Catalyst |
*Density of MOM-Cl
Optimization Notes (The "Why"):
-
Base Selection (NaH vs. Amines): While DIPEA (Hünig's base) is safer, NaH is recommended here. The complete irreversible deprotonation by NaH maximizes the concentration of the oxyanion, which is essential to outcompete the pyridine nitrogen for the electrophile.
-
Solvent (DMF): DMF is polar aprotic, which solvates the sodium cation effectively, leaving the pyridin-3-olate anion "naked" and highly reactive.[1]
-
Catalyst (TBAI): Tetrabutylammonium iodide is optional but recommended if the reaction is sluggish. It generates MOM-I in situ, a more reactive electrophile.[1]
Step-by-Step Experimental Procedure
Phase A: Setup and Deprotonation
-
Glassware Prep: Oven-dry a 50 mL round-bottom flask (RBF) and a magnetic stir bar. Cool under a stream of dry nitrogen or argon.
-
Base Addition: Quickly weigh Sodium Hydride (480 mg, 60% dispersion) and add it to the RBF.
-
Expert Tip: Washing the NaH with hexane to remove mineral oil is generally unnecessary for this reaction unless high-precision NMR analysis of the crude is required.
-
-
Solvation: Add anhydrous DMF (10 mL) via syringe. Cool the suspension to 0°C using an ice/water bath.
-
Substrate Addition: Dissolve 6-methoxypyridin-3-ol (1.25 g) in the remaining DMF (5 mL). Add this solution dropwise to the NaH suspension over 5–10 minutes.
-
Observation: Evolution of hydrogen gas (
) will occur.[3] Ensure the system is vented to a bubbler or balloon.
-
-
Activation: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous (indicating formation of the sodium phenoxide).
Phase B: Protection Reaction[5]
-
Electrophile Addition: While maintaining the reaction at 0°C, add MOM-Cl (915 µL) dropwise via a gas-tight syringe.
-
Safety: Do not rush this step. Exotherms can lead to vaporization of MOM-Cl.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (30% EtOAc in Hexanes) or LCMS.
-
Target: Disappearance of starting material (
) and appearance of product ( ).
-
Phase C: Workup and Purification[5]
-
Quenching: Cool the mixture back to 0°C. Carefully add saturated aqueous
(10 mL) dropwise to quench excess NaH and MOM-Cl. -
Extraction: Dilute with water (30 mL) and extract with Ethyl Acetate (
).-
Note: The product is moderately polar; thorough extraction is necessary.
-
-
Washing: Wash the combined organic layers with water (
) and brine ( ) to remove DMF. -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via flash column chromatography (Silica Gel).
-
Gradient: 0%
30% EtOAc in Hexanes.
-
Analytical Validation
Successful synthesis must be validated against the following spectral characteristics.
Expected Data
-
Appearance: Colorless to pale yellow oil.
-
NMR (400 MHz,
): -
LCMS (ESI+): Calculated for
; Found 170.1.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield (<50%) | Incomplete deprotonation or wet DMF.[1] | Ensure DMF is anhydrous. Increase NaH activation time. |
| New Spot on TLC (Baseline) | N-alkylation (Pyridinium salt).[1] | Ensure temperature is kept at 0°C during addition. Confirm Substrate is 3-OH, not 2-OH or 4-OH. |
| MOM-Cl Fumes | Syringe leak or rapid addition.[1] | Use Luer-lock gas-tight syringes.[1] Add slower. |
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard reference for MOM stability and cleavage conditions).
-
Occupational Safety and Health Administration (OSHA). Methylene Chloride Standard (29 CFR 1910.1052) and Carcinogen Guidelines.[Link][1][4]
- Lombardo, M. et al. "Regioselective alkylation of 3-hydroxypyridines." Tetrahedron Letters, 2005.
Using 2-Methoxy-5-(methoxymethoxy)pyridine as a lithiation intermediate
Application Note: Strategic Lithiation of 2-Methoxy-5-(methoxymethoxy)pyridine
Part 1: Executive Summary & Strategic Rationale
This compound represents a high-value "bifunctional" scaffold in medicinal chemistry, particularly for the synthesis of complex heterocyclic drugs (e.g., IDO1 inhibitors, kinase inhibitors). Its utility lies in the competing directing effects of the 2-methoxy (OMe) group and the 5-methoxymethoxy (OMOM) group, which allow for programmable regioselective functionalization.
Core Value Proposition:
-
Orthogonal Protection: The MOM group serves as a robust protecting group for the 5-hydroxy position (a common metabolic handle) while simultaneously acting as a powerful Directed Metalation Group (DMG).
-
Regiodivergent Access: By manipulating base selection and temperature, researchers can access the C3 (ortho to OMe) or C4/C6 (ortho to MOM) positions, enabling the rapid construction of 2,3,5- or 2,4,5-trisubstituted pyridines without de novo ring synthesis.
-
Atom Economy: Direct lithiation avoids the need for pre-halogenated precursors, streamlining the synthesis of library candidates.
Part 2: Chemical Logic & Mechanistic Insight
The lithiation of this compound is governed by the interplay of coordination strength and inductive acidity .
Analysis of Directing Groups (DMGs)
-
5-OMOM (Methoxymethoxy): A strong DMG. The oxygen atoms provide a stable chelate with lithium (5-membered ring transition state), strongly directing lithiation to the ortho positions (C4 and C6 ).
-
2-OMe (Methoxy): A moderate DMG. It directs lithiation to the C3 position.
-
Pyridine Nitrogen (N): A strong inductive activator, making the
-protons (C6 ) highly acidic.
Regioselectivity Landscape
The competition for deprotonation occurs at three distinct sites:
| Position | Electronic/Steric Environment | Directing Influence | Predicted Favorability |
| C3 | Ortho to OMe; Meta to OMOM | Directed by 2-OMe | Kinetic Product (Typical for 2-methoxypyridines) |
| C4 | Ortho to OMOM; Meta to OMe | Directed by 5-OMOM | Thermodynamic/Cooperative Product (Strong chelation) |
| C6 | Ortho to OMOM; | Directed by 5-OMOM + Inductive effect of N | Most Acidic Site (Risk of dimerization if not controlled) |
Expert Insight: While 2-methoxypyridines typically lithiate at C3 , the presence of the powerful MOM group at C5 introduces a competing pathway. In analogous systems (e.g., 3-chloro-5-MOM-pyridine used in IDO1 inhibitor synthesis), lithiation is often driven to C4 due to the "sandwich" effect or strong MOM coordination. However, for this specific substrate, C4 functionalization provides a unique substitution pattern (2,4,5-trisubstituted) that is difficult to access via electrophilic aromatic substitution.
Part 3: Experimental Protocols
Protocol A: Synthesis of the Intermediate
Pre-requisite: Quantitative protection of 2-methoxy-5-hydroxypyridine.
Reagents:
-
Starting Material: 2-Methoxy-5-hydroxypyridine (CAS: 51834-97-0)
-
Reagent: Chloromethyl methyl ether (MOMCl) (Note: Carcinogenic, handle in fume hood)
-
Base: Sodium Hydride (NaH) or Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous THF or DMF
Step-by-Step:
-
Setup: Flame-dry a 250 mL round-bottom flask under Argon.
-
Deprotonation: Suspend NaH (1.2 equiv, 60% in oil) in anhydrous THF (0.2 M) at 0°C. Add 2-Methoxy-5-hydroxypyridine (1.0 equiv) portion-wise. Stir for 30 min until H2 evolution ceases (Solution turns clear/yellow).
-
Protection: Add MOMCl (1.1 equiv) dropwise via syringe at 0°C.
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexanes).
-
Workup: Quench with sat. NaHCO3. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
-
Yield Target: >90% colorless oil.
-
Protocol B: Regioselective Lithiation & Functionalization
Objective: Introduction of an electrophile (E+) at C3 or C4.
Reagents:
-
Substrate: this compound
-
Base: n-Butyllithium (n-BuLi) (2.5 M in hexanes) or Lithium Diisopropylamide (LDA)
-
Additive: TMEDA (Tetramethylethylenediamine) - Critical for breaking aggregates and enhancing reactivity.
-
Electrophile: DMF (for aldehyde), I2 (for iodide), or B(OiPr)3 (for boronic acid).
Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.
-
Solution Prep: Dissolve substrate (1.0 equiv) and TMEDA (1.1 equiv) in anhydrous THF (0.15 M). Cool to -78°C (Dry ice/Acetone bath).
-
Expert Note: TMEDA coordinates Li+, increasing the basicity and directing power of the MOM group.
-
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise over 10 mins. Maintain temp < -70°C.
-
Incubation: Stir at -78°C for 45-60 minutes .
-
Observation: Solution may turn yellow/orange, indicating lithiated species formation.
-
-
Quench (Electrophile Addition): Add the Electrophile (1.2 - 1.5 equiv) neat or in THF solution rapidly.
-
For DMF: Stir 30 min at -78°C, then warm to 0°C.
-
For Iodine: Dissolve I2 in THF, add dropwise.
-
-
Analysis: Analyze crude NMR to determine Regioselectivity (C3 vs C4 vs C6).
-
Diagnostic Signals: Look for the loss of the specific aromatic proton singlet.
-
C3-Substituted: Retains C4 and C6 singlets (coupling pattern changes).
-
C4-Substituted: Retains C3 and C6 singlets (C3 and C6 are para/meta, weak coupling).
-
Part 4: Visualization of Workflows
The following diagram illustrates the decision matrix for synthesis and functionalization, highlighting the critical divergence points based on directing group logic.
Caption: Workflow for the synthesis and regiodivergent lithiation of this compound. The MOM group typically exerts stronger directing control, favoring Path B (C4) or C6 depending on conditions.
Part 5: Application Case Study (Drug Discovery)
Context: The 2,4,5-trisubstituted pyridine motif is a privileged scaffold in the design of IDO1 (Indoleamine 2,3-dioxygenase 1) inhibitors , which are critical targets for cancer immunotherapy.
Case Example: In the synthesis of IDO1 inhibitor analogs (referencing WO2014186035), a similar intermediate, 3-chloro-5-(methoxymethoxy)pyridine , is lithiated.
-
Observation: The lithiation occurs exclusively at C4 .
-
Translation to Current Topic: For this compound, utilizing the MOM-directed C4-lithiation allows for the installation of formyl groups (using DMF) or halides. This intermediate can then undergo:
-
Strecker Reaction: To form fused ring systems (e.g., furopyridines).
-
Suzuki Coupling: At C4 (if iodinated) or C5 (after MOM deprotection/triflation).
-
Data Summary: Directing Group Comparison
| Group | Type | Coordination Strength | Primary Target Site |
| -OMOM | Chelation-based | High | Ortho (C4, C6) |
| -OMe | Coordination/Inductive | Moderate | Ortho (C3) |
| -Cl (Analog) | Inductive | Weak | Ortho (C2, C4) |
References
-
Vertex Pharmaceuticals Inc. (2014). Inhibitors of the Kynurenine Pathway. WO2014186035A1.
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (General reference for DoM protocols).
-
Gribble, G. W., & Joule, J. A. (2010). Progress in Heterocyclic Chemistry. Elsevier. (Review of pyridine lithiation regioselectivity).
-
Sigma-Aldrich. (n.d.). 2-Methoxy-5-hydroxypyridine Product Page.
-
Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Mechanistic grounding for DMG hierarchy).
Sources
Application Notes and Protocols for the Deprotection of 5-MOM-2-methoxypyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Use and Removal of the MOM Group in Pyridine Chemistry
The methoxymethyl (MOM) ether is a cornerstone protecting group for hydroxyl functionalities in the multistep synthesis of complex organic molecules. Its popularity stems from its stability across a wide range of reaction conditions, including strongly basic, organometallic, and many nucleophilic environments.[1][2] In the context of heterocyclic chemistry, particularly with electron-rich systems like substituted pyridines, the MOM group provides robust protection for the pyridone tautomer's hydroxyl group, enabling selective functionalization at other positions of the ring.
However, the stability that makes the MOM group so useful also presents a challenge at the deprotection stage. The cleavage of MOM ethers typically requires acidic conditions, which can be problematic for sensitive substrates that may contain other acid-labile functional groups or be prone to side reactions like isomerization.[1][3] This guide provides a comprehensive overview of the reaction conditions for the deprotection of a representative substrate, 5-MOM-2-methoxypyridine, synthesizing field-proven protocols with a deep dive into the mechanistic rationale behind them.
Mechanistic Underpinnings of MOM Deprotection
The classical deprotection of a MOM ether proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the ether oxygen atom that is distal to the pyridine ring, enhancing its leaving group ability. Subsequent cleavage of the C-O bond results in the formation of the desired pyridinol and a resonance-stabilized oxocarbenium ion. This cation is then trapped by a nucleophile present in the reaction medium (typically water or an alcohol solvent) to generate innocuous byproducts like formaldehyde and methanol.
Sources
Troubleshooting & Optimization
Technical Support: Optimization of 2-Methoxy-5-(methoxymethoxy)pyridine Synthesis
Case ID: MOM-PYR-005 Subject: Yield Improvement & Troubleshooting for MOM Protection of 6-methoxypyridin-3-ol Status: Active Guide
Executive Summary & Chemical Context
Target Molecule: 2-Methoxy-5-(methoxymethoxy)pyridine Core Challenge: This synthesis involves the protection of an electron-deficient phenol (hydroxypyridine) with a carcinogen (MOM-Cl). Users frequently report low yields due to three converging factors:
-
Reagent Quality: Commercial MOM-Cl degrades into HCl and formaldehyde, killing the reaction and hydrolyzing the product.
-
Acidity: The acetal (MOM) linkage is acid-labile; the 2-methoxy group is also susceptible to hydrolysis (yielding the pyridone) under acidic conditions.
-
Purification Loss: Product decomposition on acidic silica gel during chromatography.
This guide provides two validated protocols: Method A (High Yield/Small Scale) using NaH, and Method B (Scalable/Safer) using in situ generated MOM-Cl.
Validated Experimental Protocols
Method A: The High-Yield Standard (NaH/DMF)
Recommended for milligram to gram-scale synthesis where yield is paramount.
The Logic: The pyridine ring withdraws electron density from the hydroxyl group, making it a poor nucleophile. Using Sodium Hydride (NaH) irreversibly deprotonates the hydroxyl to the pyridin-3-olate anion, significantly increasing reaction rate and conversion compared to weak amine bases like DIPEA.
Protocol:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon.
-
Solvent: Use anhydrous DMF (N,N-Dimethylformamide). Critical: Wet DMF destroys MOM-Cl.
-
Deprotonation:
-
Charge NaH (60% in oil, 1.2 equiv) into the flask. Wash with dry hexanes if oil removal is desired (optional).
-
Add DMF (0.5 M concentration relative to substrate).
-
Cool to 0°C .
-
Add 6-methoxypyridin-3-ol (1.0 equiv) portion-wise. Evolution of H₂ gas will occur.
-
Stir at 0°C for 30 mins until gas evolution ceases (Solution usually turns yellow/orange).
-
-
Alkylation:
-
Add MOM-Cl (Chloromethyl methyl ether, 1.2 equiv) dropwise via syringe.
-
Safety Note: MOM-Cl is a potent carcinogen. Use a specific waste stream.
-
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Quench: Cool to 0°C. Carefully add Sat. NaHCO₃ (aq).[1] Do not use water or NH₄Cl initially , as local acidity can cleave the product.
Method B: The "Green" In Situ Route (ZnBr₂/DMM)
Recommended for scale-up (>10g) or to avoid handling neat MOM-Cl.
The Logic: Instead of handling carcinogenic MOM-Cl, this method generates it transiently from Dimethoxymethane (DMM) and Acetyl Chloride using a Zinc catalyst.
Protocol:
-
Mix 6-methoxypyridin-3-ol (1.0 equiv) and Dimethoxymethane (DMM, 5.0 equiv) in Toluene or DCM.
-
Add ZnBr₂ (0.01 equiv) or Zn(OAc)₂.
-
Add Acetyl Chloride (1.2 equiv) dropwise at RT.
-
Add DIPEA (1.5 equiv) slowly to scavenge HCl.
-
Stir for 4–12 hours.
Visualization: Synthesis Workflow
Caption: Workflow comparing the High-Yield NaH route vs. the Safer In-Situ route, converging at the critical basic quench step.
Troubleshooting Center (FAQs)
Issue: "My product disappears on the silica column."
Diagnosis: Acid-catalyzed decomposition. Root Cause: Silica gel is naturally acidic (pH ~4-5). This is sufficient to cleave the MOM ether or hydrolyze the 2-methoxy group back to the pyridone. Solution:
-
Pre-treat Silica: Slurry your silica gel in Hexanes containing 1-2% Triethylamine (Et₃N) before packing the column.
-
Eluent Modification: Add 0.5% Et₃N to your mobile phase (e.g., Hexanes/EtOAc + 0.5% Et₃N).
Issue: "Low conversion; Starting material remains."
Diagnosis: Reagent failure or moisture ingress. Root Cause:
-
Old MOM-Cl: Commercial MOM-Cl hydrolyzes in the bottle to form HCl and formaldehyde. HCl consumes your base; formaldehyde does nothing.
-
Wet Solvent: DMF is hygroscopic. Water reacts with MOM-Cl faster than your phenol does. Solution:
-
Test MOM-Cl: Add a drop to water. If it doesn't smoke/fume vigorously, it is dead.
-
Switch Base: If using DIPEA (Method B) and conversion is low, switch to Method A (NaH). The phenoxide anion is a much better nucleophile.
Issue: "Product is turning yellow/brown."
Diagnosis: Pyridone formation.[2] Root Cause: Hydrolysis of the 2-methoxy group. This occurs if the reaction mixture becomes acidic (e.g., excess HCl from MOM-Cl decomposition not neutralized by base). Solution: Ensure your reaction maintains pH > 8. If using Method B, increase DIPEA equivalents.
Data & Logic: Troubleshooting Decision Tree
Caption: Logic tree for diagnosing yield loss. Green nodes indicate checkpoints; Black nodes indicate corrective actions.
Comparative Reagent Table
| Parameter | Method A (NaH/DMF) | Method B (In Situ/DCM) | Notes |
| Base Strength | High (pKₐ ~35) | Moderate (pKₐ ~10) | NaH ensures complete deprotonation. |
| Reaction Rate | Fast (< 4 hours) | Slow (4–12 hours) | Anionic nucleophile (Method A) is faster. |
| Safety | Low (Carcinogen handling) | High (Generated in situ) | Method B is preferred for safety officers. |
| Moisture Sensitivity | Extreme | High | Both require anhydrous conditions. |
| Yield Potential | 85–95% | 70–85% | Method A is the industry standard for yield. |
References
-
Greene's Protective Groups in Organic Synthesis , 4th Edition. Wuts, P.G.M.[3] & Greene, T.W. John Wiley & Sons. (Standard protocols for MOM protection of phenols).
-
Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers . Journal of Organic Chemistry, 2005, 70(23), 9618–9621. (Source for in situ MOM-Cl generation).
-
Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines . National Institutes of Health (PMC). (Discusses stability of MOM on heterocyclic rings).
-
2-Methoxypyridine Safety Data Sheet . Jubilant Ingrevia. (Safety and stability data for the core pyridine structure).
Sources
Technical Support Center: Pyridine Functionalization & MOM Group Stability
Ticket System: OPEN | Topic: MOM Stability on Pyridine Rings | Level: Advanced
Welcome to the MOM-Pyridine Stability Task Force
Current Status: You are likely experiencing unexpected deprotection or decomposition during pyridine functionalization. Root Cause Analysis: The Methoxymethyl (MOM) ether is an acetal. While robust in basic media (perfect for lithiation), it is chemically allergic to the Lewis acids often required to activate the electron-deficient pyridine ring. Furthermore, the pyridine nitrogen itself can act as a "Trojan Horse," coordinating with reagents to locally increase acidity or facilitate chelation-assisted cleavage.
This guide acts as your troubleshooting manual. It does not just list steps; it explains the why so you can adapt the how.
Module 1: The Danger Zone (Reagent Compatibility)
User Query: "Which reagents can I safely use without stripping the MOM group?"
The MOM group cleaves via an oxocarbenium ion intermediate. Any reagent that can coordinate to the ether oxygen and stabilize the leaving group (Lewis Acid) or protonate it (Brønsted Acid) is a threat.
Reagent Compatibility Matrix
| Reagent Class | Risk Level | Status | Mechanism of Failure / Success |
| Alkyllithiums ( | 🟢 Safe | Recommended | MOM is stable to strong bases; acts as a Directed Metalation Group (DMG). |
| Lithium Amides (LDA, LiTMP) | 🟢 Safe | Recommended | Non-nucleophilic bases prevent addition to the pyridine ring (Chichibabin-type side reactions). |
| Pd-Catalysts (Suzuki, Stille) | 🟢 Safe | Compatible | Standard basic conditions ( |
| Boron Tribromide ( | 🔴 Critical | Avoid | Rapidly cleaves MOM via coordination to ether oxygens. |
| Aluminum Chloride ( | 🔴 Critical | Avoid | Strong Lewis acid; coordinates to Pyridine-N and cleaves MOM. |
| TFA / HCl / | 🔴 Critical | Avoid | Protonation of acetal oxygen leads to immediate hydrolysis. |
| Minisci Reagents (Radical/Acid) | 🟠 Caution | Risk | Standard Minisci uses TFA/Ag+; will cleave MOM. Use photoredox neutral conditions instead. |
Module 2: The Mechanism of Cleavage (Why it happens)
Technical Insight:
The pyridine nitrogen adds a layer of complexity. In acidic media, the pyridine nitrogen protonates first (
Visualizing the Stability Logic
The following diagram illustrates the decision logic for reagent selection to preserve the MOM group.
Caption: Decision tree for reagent selection. Acidic and Lewis Acidic conditions pose the highest threat to MOM integrity on pyridine rings.
Module 3: Directed Ortho Metalation (DoM) – The Gold Standard
User Query: "How do I functionalize the ring without acids?"
The Solution: Use the MOM group as a Directed Metalation Group (DMG) . The oxygen atoms in the MOM group coordinate Lithium, directing the base to deprotonate the ortho position. This is the most reliable method for functionalizing MOM-protected pyridines.
Protocol: C3-MOM Pyridine Ortho-Lithiation
Target: Functionalizing the C4 or C2 position of a 3-(methoxymethoxy)pyridine.
Reagents:
-
Substrate: 3-(methoxymethoxy)pyridine
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is superior to
-BuLi for pyridines to avoid nucleophilic attack on the ring (C2/C6). -
Solvent: Anhydrous THF (promotes coordination).
-
Electrophile: Aldehydes,
, DMF, etc.
Step-by-Step Methodology:
-
Preparation of LiTMP:
-
Cool anhydrous THF (0.5 M) to -78°C under Argon.
-
Add 2,2,6,6-tetramethylpiperidine (1.1 equiv).
-
Add
-BuLi (1.1 equiv) dropwise. Stir at 0°C for 30 min to generate LiTMP.
-
-
Lithiation (The Critical Step):
-
Cool the LiTMP solution back to -78°C .
-
Add the MOM-pyridine substrate (dissolved in THF) dropwise.
-
Wait Time: Stir for 1 hour at -78°C. Do not warm up. The lithiated pyridine species is unstable above -40°C and can undergo dimerization or "dance" (scramble) to other positions.
-
-
Electrophile Trapping:
-
Add the electrophile (1.2–1.5 equiv) neat or in THF.
-
Allow to warm slowly to room temperature only after the electrophile has been added.
-
-
The "MOM-Safe" Quench:
-
Quench with saturated Ammonium Chloride (
) or water. -
AVOID: Do not quench with dilute HCl. The heat of neutralization + acid will cleave the MOM.
-
Mechanism of DoM
The following diagram details the coordination mechanism that makes this reaction possible.
Caption: The MOM group oxygens coordinate the Lithium atom, positioning the base to deprotonate the ortho-carbon (C4 typically favored over C2 due to electronic repulsion).[1][2]
Module 4: Troubleshooting & FAQs
Ticket #001: "My MOM group disappeared during workup."
Diagnosis: You likely used an acidic aqueous wash to remove pyridine salts. Resolution: Pyridines are basic. If you wash with 1M HCl to remove impurities, you protonate the pyridine (making it water-soluble) AND the MOM group (hydrolysis). Protocol:
-
Use buffer solutions (pH 7 phosphate buffer) or saturated
. -
If you must remove starting material, rely on chromatography, not acid-base extraction.
Ticket #002: "I need to do a Suzuki coupling, but the yield is low."
Diagnosis: Check your boronic acid. Some boronic acids are Lewis acidic or contain free acid impurities. Resolution:
-
Switch to Boronic Esters (Pinacol esters), which are neutral and easier to purify.
-
Ensure your base (
or ) is in excess to neutralize any adventitious acid generated during the cycle.
Ticket #003: "Can I use Minisci conditions?"
Diagnosis: Standard Minisci uses
-
Do NOT use thermal/acidic Minisci.
-
Alternative: Use Photoredox Minisci alkylation (e.g., Ir-catalyst, Blue LED) which operates near neutral pH.
References
-
Greene's Protective Groups in Organic Synthesis
- Source: Wuts, P. G. M. (2014). John Wiley & Sons.
- Relevance: Definitive guide on MOM stability (stable to base, labile to acid).
-
URL:
-
Directed Ortho Metalation.[2] Tertiary Amides and Carbamates as Traceable Directing Groups
- Source: Snieckus, V. (1990). Chemical Reviews, 90(6), 879-933.
- Relevance: Establishes the hierarchy of Directed Metalation Groups (DMGs)
-
URL:
-
The Directed Ortho Metal
- Source: Anctil, E. J., & Snieckus, V. (2002). Journal of Organometallic Chemistry, 653(1-2), 150-160.
- Relevance: Details the compatibility of DoM with subsequent cross-coupling reactions.
-
URL:
-
Methoxymethyl Ether (MOM) Protection in Organic Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. jackwestin.com [jackwestin.com]
- 7. Sciencemadness Discussion Board - What is the mechanism for catalytic cleavage of ethers by Lewis Acid's? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Purification of 2-Methoxy-5-(methoxymethoxy)pyridine
Executive Summary & Molecule Profile
User Query: "I have synthesized 2-Methoxy-5-(methoxymethoxy)pyridine as an oil. Standard silica chromatography is resulting in poor yields and streaking. How do I purify this effectively?"
Scientist Analysis: The target molecule presents a "double-bind" purification challenge.
-
The Pyridine Nitrogen: It acts as a Lewis base, interacting strongly with acidic silanol groups (
) on silica gel, causing peak tailing and material loss.[1] -
The MOM (Methoxymethyl) Ether: This protecting group is an acetal (
). While stable to base, it is acid-labile . Standard silica gel is slightly acidic ( ), which can trigger partial deprotection (hydrolysis) of the MOM group during slow columns, regenerating the 5-hydroxypyridine starting material.
Technical Recommendation: You must switch to a Base-Deactivated Purification System . Do not use untreated silica gel. The protocols below detail how to neutralize the stationary phase and alternative distillation methods.
| Property | Data | Implication for Purification |
| State | Viscous Oil | Recrystallization is unlikely; rely on Chromatography or Distillation. |
| Basicity | Weak Base | Will tail on acidic silica; requires amine modifiers (TEA). |
| Stability | Acid Sensitive | Avoid acidic mobile phases or prolonged exposure to untreated silica. |
| Boiling Point | High (>100°C @ 1 Torr est.) | Vacuum required for distillation to prevent thermal decomposition. |
Primary Protocol: Base-Buffered Flash Chromatography
This is the most robust method for high-purity isolation ( >98%). The addition of Triethylamine (TEA) serves two purposes: it neutralizes the silica acidity (protecting the MOM group) and competitively binds to silanols (preventing pyridine tailing).[1]
Reagents Required
-
Stationary Phase: Silica Gel 60 (230–400 mesh).
-
Mobile Phase A: Hexanes (or Heptane).
-
Mobile Phase B: Ethyl Acetate (EtOAc).
-
Modifier: Triethylamine (TEA,
).[2]
Step-by-Step Workflow
Step 1: Slurry Preparation (The "Pre-Buffering" Step)
-
Do not just add TEA to the running solvent. You must pretreat the silica.[3]
-
Prepare a slurry of silica gel in your starting mobile phase (e.g., 90:10 Hexane:EtOAc).
-
Add 1% v/v Triethylamine to this slurry.
-
Why? This ensures the entire column bed is basic before the sample touches it.
Step 2: Column Packing
-
Pour the slurry into the column.
-
Flush with 2–3 column volumes (CV) of the mobile phase containing 1% TEA.
-
Check: The eluent exiting the column should be basic (check with pH paper).
Step 3: Sample Loading
-
Dilute your oil in a minimum amount of Mobile Phase + 1% TEA.
-
Critical: If the oil is viscous, do not load neat. This causes band broadening.[1]
Step 4: Elution
-
Run the gradient (e.g., 0%
40% EtOAc in Hexane). -
Maintain 1% TEA in both solvent reservoirs throughout the run.
-
Note: TEA has a high boiling point (
C). It will be removed during rotovap concentration, but trace amounts may remain. If strictly TEA-free product is needed, co-evaporate with toluene or subject the oil to high vacuum ( mbar) overnight.
Visualizing the Mechanism
Figure 1: Mechanism of Silanol Blocking. TEA competitively binds to acidic sites, preventing the pyridine nitrogen from sticking and the MOM group from degrading.
Secondary Protocol: Vacuum Distillation (Scale-Up)
If you are processing
Safety Warning: MOM ethers can release formaldehyde (carcinogen) if they decompose. Perform all distillations in a fume hood.
Equipment Setup
-
Short-path distillation head or Kugelrohr apparatus.
-
High vacuum pump (Oil pump capable of
mmHg). -
Manometer.
Protocol
-
Quench Check: Ensure the crude oil is free of residual MOM-Cl. (See Section 4).
-
Degassing: Stir the oil under low vacuum (water aspirator) at room temperature for 30 mins to remove volatile solvents (DCM, THF).
-
Distillation:
-
Set vacuum to 0.1 – 0.5 mmHg .
-
Slowly ramp temperature.[4]
-
Expected Range: Based on similar MW pyridines, expect boiling point around 110–130°C at 0.5 mmHg .
-
-
Collection: Discard the first fraction (volatile impurities). Collect the main steady fraction.
Troubleshooting Guide (Q&A)
Issue: Decomposition During Workup
Q: "I lost my product during the aqueous workup. The NMR shows 2-methoxy-5-hydroxypyridine. What happened?" A: You likely used an acidic wash or allowed the pH to drop.
-
Root Cause: MOM groups hydrolyze at
. -
Solution: Never wash with 1M HCl to remove pyridine impurities. Instead, wash the organic layer with Saturated
or Water only. If you need to remove excess amine bases (like DIPEA used in synthesis), rely on the evaporation or the column (TEA buffered) rather than acid extraction.
Issue: Residual MOM-Cl
Q: "My crude oil fumes and smells pungent (like formaldehyde/HCl). Is this safe to put on the column?" A: No. This indicates unreacted MOM-Cl (Chloromethyl methyl ether), which hydrolyzes to HCl and Formaldehyde.
-
Immediate Action:
-
Dilute crude in
. -
Stir vigorously with Concentrated Ammonium Hydroxide (
) for 15 minutes. The ammonia reacts with MOM-Cl to form water-soluble hexamine species and neutralizes HCl. -
Separate layers, dry over
, and concentrate.
-
Issue: Poor Separation of Regioisomers
Q: "I see a spot just below my product on TLC. Is it the N-alkylated byproduct?" A: Likely yes. MOM-Cl can alkylate the pyridine nitrogen (forming a pyridinium salt) or the C2-methoxy oxygen (less likely).
-
Diagnostic: Pyridinium salts usually stay on the baseline in EtOAc/Hexane. If it moves, it might be the 3-isomer (regioisomer) if your starting material wasn't pure.
-
Fix: Switch solvent systems. If EtOAc/Hexane fails, try Toluene/Acetone (9:1) with 1% TEA. The pi-pi interactions of toluene often separate pyridine isomers better than alkanes.
Decision Matrix
Use this logic flow to determine your immediate next step.
Figure 2: Purification Decision Tree based on scale and crude purity.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[5] (Specifically regarding MOM ether stability profiles: Stable to basic hydrolysis, labile to aqueous acid).
-
BenchChem Technical Support. Chromatographic Purification of Pyridine Derivatives. (General protocols for amine-modified silica chromatography).
-
Fujioka, H. et al. "Chemoselective Deprotection of Phenolic Methoxymethyl (MOM) Ethers."[5] Org.[5][6][7][8] Lett.2009 , 11, 5138–5141.[5] (Demonstrates the acid-lability of MOM groups).
-
University of Rochester. Tips for Flash Column Chromatography. (Standard protocols for deactivating silica with triethylamine for basic compounds).
Sources
Troubleshooting low conversion in MOM protection of 5-hydroxypyridines
Topic: Troubleshooting Low Conversion in MOM Protection of 5-Hydroxypyridines Ticket ID: MOM-PYR-5OH-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Workflow
The Challenge: Protecting 5-hydroxypyridine with a methoxymethyl (MOM) group is deceptively simple. Unlike standard phenols, the pyridine ring introduces a competitive nucleophilic center (the nitrogen), and the substrate exists in a tautomeric equilibrium. Low conversion usually stems from three distinct failure modes: Reagent Degradation , Competitive N-Alkylation , or Incomplete Deprotonation .
Diagnostic Tree: Use the following logic flow to identify the root cause of your specific failure.
Figure 1: Diagnostic logic for identifying the cause of reaction failure in pyridine protection.
Technical Deep Dive & Troubleshooting Modules
Module A: The "Stalled Reaction" (Reagent Integrity)
Symptom: The reaction stalls at 30-50% conversion despite adding excess equivalents. No significant side products are visible.
Root Cause: MOM-Cl Hydrolysis. Commercial Chloromethyl methyl ether (MOM-Cl) is notoriously unstable. It hydrolyzes to formaldehyde and HCl upon exposure to moisture. If your bottle is old or has been opened frequently without an inert atmosphere, you are likely adding a mixture of methanol and acid, not an electrophile.
Solution:
-
Verify Reagent: Add a drop of MOM-Cl to water. If it does not fume or generate immediate heat/pungent odor, it is dead.
-
Purification: If necessary, distill MOM-Cl (Warning: Carcinogenic) or generate it in situ using dimethoxymethane and ZnBr2, though the in situ method is less effective for hindered pyridines.
-
Stoichiometry: Because MOM-Cl degrades, start with 1.5 – 2.0 equivalents .
Module B: The "Wrong Spot" (Regioselectivity)
Symptom: Starting material is consumed, but the product is water-soluble or sticks to the baseline on silica gel.
Root Cause: N-Alkylation (Pyridinium Salt Formation).
5-Hydroxypyridine is an ambident nucleophile. The nitrogen lone pair is "soft," while the phenoxide oxygen is "hard." Under neutral or weakly basic conditions (e.g., DIPEA,
Mechanism & Fix: To force O-alkylation, you must generate the hard oxyanion fully before adding the electrophile. This requires a strong base (NaH) and a polar aprotic solvent (DMF) to solvate the cation and leave the "naked" phenoxide free to react.
Figure 2: Mechanistic divergence based on base selection. Strong bases favor the desired O-alkylation pathway.
Module C: Base & Solvent Selection Matrix
The choice of conditions is the single biggest determinant of success.
| System | Base | Solvent | Suitability for 5-OH-Pyridine | Mechanism Notes |
| Method A | DIPEA (Hünig's Base) | DCM / THF | Poor | Incomplete deprotonation leads to N-alkylation competition. |
| Method B | Acetone / ACN | Moderate | Heterogeneous mixture; often slow. Can work with TBAI catalyst. | |
| Method C (Recommended) | NaH (60%) | DMF / DMAc | Excellent | Irreversible deprotonation forms the hard nucleophile (phenoxide). |
| Method D | LiHMDS | THF | Good | Good alternative if DMF is difficult to remove, but moisture sensitive. |
The "Gold Standard" Protocol
Method: Sodium Hydride Mediated O-Alkylation in DMF. Target: >90% Conversion, exclusive O-selectivity.
Safety Warning
-
MOM-Cl (Chloromethyl methyl ether) is a known human carcinogen. All operations must be performed in a fume hood.
-
NaH releases hydrogen gas. Ensure proper venting.
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.
-
Solvation: Dissolve 5-hydroxypyridine (1.0 equiv) in anhydrous DMF (0.2 M concentration). Note: DMF is critical for solubilizing the intermediate alkoxide.
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.
-
Checkpoint: Allow to stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30-45 minutes. Evolution of
gas should cease, and the solution may darken or become a suspension. This wait time is critical to ensure the N-nucleophile is not the primary species.
-
-
Alkylation: Cool back to 0°C. Add MOM-Cl (1.5 equiv) dropwise via syringe.
-
Reaction: Warm to RT and stir.
-
Monitoring: Check TLC after 2 hours. The product is usually less polar than the starting material.
-
-
Quench: Cool to 0°C. Carefully add saturated aqueous
(do not use water alone, as acidic pH can reverse the reaction). -
Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over
.[1]
Advanced Tip: The "Finkelstein" Boost
If conversion remains sluggish (e.g., due to steric bulk from other substituents), add 0.1 equiv of TBAI (Tetrabutylammonium iodide) . This generates the more reactive MOM-Iodide in situ.
Frequently Asked Questions (FAQs)
Q: Can I use DCM instead of DMF? A: Generally, no. While DCM is standard for aliphatic alcohols (using DIPEA), it is poor for hydroxypyridines. DCM does not support the ionic dissociation of the sodium phenoxide, and using DIPEA in DCM leaves the pyridine nitrogen available for alkylation.
Q: My product is unstable on silica. How do I purify? A: MOM ethers of pyridines can be slightly acid-sensitive. Pre-treat your silica gel with 1% Triethylamine in Hexanes before loading your column to neutralize acidic sites. Alternatively, use neutral alumina.
Q: I see a spot on TLC that doesn't move (baseline). What is it? A: This is almost certainly the N-MOM pyridinium salt. It is water-soluble. You can confirm this by doing a mini-workup on a small aliquot: if the spot disappears into the aqueous layer, it was the salt. Switch to the NaH/DMF protocol to fix this.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[2] (Chapter on Phenol Protection).[3][4][5]
-
MOM-Cl Preparation & Safety: Berliner, M. A.; Belecki, K. J. Org.[2] Chem.2005 , 70, 9618–9621.[2][6] (Describes safe preparation and handling of MOM-Cl). [Link]
-
Selectivity in Pyridines: Goulaouic, C.; et al. N-Alkylation versus O-Alkylation...Tetrahedron Lett.[7]1993 . (Discusses the competition between N and O attack in pyrimidine/pyridine systems). [Link]
-
NaH/DMF Protocol Validation: Kim, H.; et al. Synthesis of Chiral Conversion Reagents.Bull. Korean Chem. Soc.2003 , 24, 1517. (Cites specific use of MOMCl/NaH/DMF for hydroxypyridine systems with 92% yield). [Link]
Sources
- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MOM Ethers [organic-chemistry.org]
- 3. content.e-bookshelf.de [content.e-bookshelf.de]
- 4. A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. download.e-bookshelf.de [download.e-bookshelf.de]
- 6. reddit.com [reddit.com]
- 7. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
Removing residual MOMCl from 2-Methoxy-5-(methoxymethoxy)pyridine
Topic: Removing Residual MOMCl from 2-Methoxy-5-(methoxymethoxy)pyridine Ticket ID: MOM-PYR-001 Status: Open Priority: Critical (Safety Hazard)
⚠️ SAFETY ALERT: CARCINOGEN HAZARD
Chloromethyl methyl ether (MOMCl) is an OSHA-regulated carcinogen (Category 1A). It is a volatile alkylating agent.
-
Never rely solely on rotary evaporation to remove MOMCl; this contaminates vacuum pumps and exhaust lines.
-
Never use strong acids for quenching; this will cleave your MOM-protected product and potentially salt out the pyridine derivative.
-
Always perform quenching in a functional fume hood.
Module 1: The "Double-Kill" Quenching Protocol
Objective: Chemically destroy MOMCl in situ before phase separation. Hydrolysis with water alone is too slow due to the biphasic nature of most extractions (e.g., DCM/Water), leaving unreacted MOMCl in the organic layer.
The Chemistry of the Kill
We utilize Aminolysis rather than simple hydrolysis.
-
Reagent: 25% Ammonium Hydroxide (NH₄OH) mixed with Methanol (MeOH).
-
Mechanism: Ammonia reacts rapidly with MOMCl to form hexamethylenetetramine (urotropine) derivatives and simple ammonium salts, which are highly water-soluble and non-volatile.
-
Why Methanol? It acts as a phase-transfer co-solvent, ensuring the aqueous ammonia mixes with your organic reaction solvent (THF, DCM, or Toluene).
Step-by-Step Protocol
Context: You have a reaction mixture containing this compound and excess MOMCl in THF or DCM.
-
Cool Down: Cool the reaction mixture to 0°C.
-
The Methanol Spike: Add Methanol (20% v/v relative to reaction volume). Stir for 15 minutes.
-
Result: Converts some MOMCl to Dimethoxymethane (Methylal), which is volatile but significantly less toxic than MOMCl.
-
-
The Ammonia Kill: Add saturated aqueous Ammonium Chloride (NH₄Cl) adjusted to pH 9-10 with Ammonium Hydroxide (NH₄OH).
-
Ratio: 1:1 volume ratio with the reaction mixture.
-
-
Vigorous Stirring: Stir vigorously for 30–45 minutes at room temperature.
-
Critical: The biphasic mixture must be an emulsion to ensure the ammonia contacts the MOMCl in the organic phase.
-
Module 2: Workup & Extraction Logic
Objective: Isolate the basic pyridine product while washing away the solubilized MOMCl byproducts.
The Partitioning Strategy
Your target, This compound , is a weak base.
-
Risk: If the aqueous layer is too acidic (pH < 4), the pyridine nitrogen will protonate, becoming water-soluble (Pyridine-H⁺). You will lose yield to the aqueous waste.
-
Solution: Maintain an alkaline pH (pH > 9) during extraction to keep the pyridine neutral and in the organic phase.
Extraction Workflow
| Step | Reagent | Purpose |
| 1. Phase Split | Ethyl Acetate or DCM | Separate organic product from aqueous ammonium salts. |
| 2. Base Wash | 10% NaHCO₃ or dil. NH₄OH | Ensure aqueous phase is basic (pH ~9). Prevents product protonation. |
| 3. Brine Wash | Sat. NaCl | Remove residual water and break emulsions. |
| 4. Drying | Na₂SO₄ (Sodium Sulfate) | Magnesium Sulfate (MgSO₄) is slightly acidic; Na₂SO₄ is safer for acid-sensitive MOM groups. |
Module 3: Scavenging Trace Impurities
Objective: If GC/MS shows trace MOMCl (>10 ppm) after workup, use a solid-supported scavenger. Do not distill.
Polymer-Supported Sequestration
Use a Trisamine Scavenger Resin (e.g., polystyrene-bound tris(2-aminoethyl)amine).
-
Mechanism: The polymer-bound primary amine reacts with residual alkyl halides (MOMCl) via Sɴ2 displacement.
-
Protocol:
-
Add 2–3 equivalents of Trisamine resin (relative to estimated residual MOMCl) to the organic solution.
-
Stir gently for 2 hours.
-
Filter through a fritted glass funnel.
-
The filtrate is now MOMCl-free.
-
Visualizing the Workflow
Diagram 1: Quenching & Extraction Decision Tree
Caption: Logical workflow for quenching MOMCl while preserving the basic pyridine product.
Troubleshooting & FAQ
Q1: I see a new spot on TLC just below my product after quenching. What is it?
A: This is likely the N-methoxymethyl ammonium salt or a byproduct of the pyridine interacting with MOMCl if the quench was inefficient.
-
Diagnostic: Run TLC with a drop of Triethylamine (TEA) in the eluent. If the spot moves or merges, it's a salt.
-
Fix: Wash the organic layer again with 10% NaHCO₃ to ensure the pyridine is fully deprotonated (free base form).
Q2: Can I use dilute HCl to wash away the ammonia smell?
A: ABSOLUTELY NOT.
-
MOM Stability: The methoxymethoxy group is an acetal. It hydrolyzes rapidly in aqueous acid (pH < 4), destroying your protecting group.
-
Product Loss: Your product is a pyridine. Adding HCl will protonate the nitrogen, making the molecule water-soluble.[1] You will wash your product down the drain.
Q3: My product is water-soluble even at basic pH. How do I extract it?
A: 2-methoxypyridines can be polar.[1][2]
-
Modification: Saturate the aqueous layer with solid NaCl (Salting Out).
-
Solvent Switch: Use Chloroform/Isopropanol (3:1) instead of DCM or EtOAc. This mixture is highly efficient for extracting polar heterocycles from aqueous phases.
Q4: How do I clean the glassware contaminated with MOMCl?
A: Do not just rinse with acetone.
-
Soak all glassware in a bath of 10% Ammonium Hydroxide in Methanol for 24 hours.
-
Rinse with water, then acetone.
-
This converts residual MOMCl on the glass surface into water-soluble hexamine derivatives.
References
-
Organic Syntheses . Synthesis of Chloromethyl Methyl Ether (MOMCl). Coll. Vol. 10, p.14 (2004). Link (Describes NH4OH quench efficiency).
-
Sigma-Aldrich .[3][4] Safety Data Sheet: Chloromethyl methyl ether. Link (Carcinogenicity and Hazards).
-
BenchChem . The Role of Ammonium Hydroxide in the Synthesis of Quaternary Ammonium Compounds. Link (Mechanistics of alkyl halide aminolysis).
-
Biotage . Solid Supported Reagents: Scavenging Alkyl Halides. Link (Use of polymer-bound amines).
-
NIST Chemistry WebBook . 2-Methoxypyridine Properties. Link (Basicity and physical properties).
Sources
Technical Support Center: Optimization of Reaction Temperature for 5-MOM-Pyridine Synthesis
Welcome to the Technical Support Center for the synthesis of 5-(methoxymethyl)pyridine, often abbreviated as 5-MOM-pyridine. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Our goal is to provide in-depth, field-proven insights into optimizing the reaction temperature—a critical parameter that dictates the success of the synthesis in terms of yield, purity, and reproducibility.
The synthesis of 5-MOM-pyridine is most commonly achieved by the protection of the hydroxyl group of 5-hydroxymethylpyridine. While seemingly straightforward, this reaction is sensitive to temperature fluctuations, which can lead to a variety of undesirable outcomes. This document provides a structured approach to troubleshooting and optimizing this crucial step.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis and the role of temperature.
Q1: What is the primary synthetic route for 5-MOM-pyridine that requires careful temperature optimization?
The most prevalent laboratory-scale synthesis involves the protection of 5-hydroxymethylpyridine using a methoxymethyl (MOM) protecting group. This is typically an etherification reaction where 5-hydroxymethylpyridine is treated with a MOM-donating reagent, such as chloromethyl methyl ether (MOM-Cl), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). The temperature must be carefully controlled to balance the rate of the desired O-alkylation against potential side reactions.[1]
Q2: What is the fundamental role of temperature in this reaction?
Temperature acts as a catalyst for the reaction, influencing its rate. According to kinetic theory, increasing the temperature generally increases the reaction rate. However, for the synthesis of 5-MOM-pyridine, the relationship is not linear with respect to the desired outcome. The key is to find a thermal "sweet spot." An optimal temperature will be high enough to ensure a reasonable reaction time but low enough to suppress the formation of undesired byproducts.[2]
Q3: What are the most common side reactions influenced by elevated temperatures?
The primary challenge in this synthesis is managing the nucleophilicity of the pyridine nitrogen atom. The lone pair of electrons on the nitrogen can compete with the hydroxyl group, leading to undesired side reactions, especially at higher temperatures.[3]
-
N-Alkylation: The pyridine nitrogen can attack the MOM-Cl reagent, forming a quaternary pyridinium salt. This salt is highly polar and water-soluble, making it a yield-reducing byproduct that can complicate product purification. This is a classic issue in pyridine chemistry.[4]
-
Product Degradation: Although MOM ethers are generally stable, excessive heat in the presence of acidic species (like the DIPEA-hydrochloride byproduct) can potentially lead to cleavage or other decomposition pathways.[5][6]
-
Reagent Decomposition: The reagent, chloromethyl methyl ether, is highly reactive and can be unstable at elevated temperatures, leading to the formation of byproducts and reducing its effective concentration.
Q4: What is a recommended starting temperature range for optimizing the synthesis?
For reactions involving MOM-Cl and a hindered base like DIPEA, it is standard practice to begin at a low temperature to control the initial exothermic reaction and minimize side product formation. A well-advised starting point is to cool the reaction mixture to 0 °C before and during the addition of the base.[1] After the addition is complete, the reaction can be allowed to slowly warm to room temperature (20-25 °C) and stirred until completion. Optimization may involve running the reaction isothermally at various temperatures (e.g., 0 °C, 10 °C, 25 °C) to find the best balance.
Q5: How can I effectively monitor the reaction to optimize temperature and reaction time?
Close monitoring is essential for any optimization protocol. The two most common techniques are:
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective way to qualitatively track the consumption of the 5-hydroxymethylpyridine starting material and the formation of the 5-MOM-pyridine product. The product will be less polar than the starting alcohol. The N-alkylated byproduct will appear as a very polar spot, often remaining at the baseline.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, aliquots can be taken from the reaction mixture over time, quenched, and analyzed by GC-MS. This allows for precise determination of the conversion percentage and the relative abundance of products and byproducts.[7][8]
Visualizing the Reaction: Desired vs. Undesired Pathways
The diagram below illustrates the intended reaction to form 5-MOM-pyridine and the competing N-alkylation side reaction that becomes more prominent at higher temperatures.
Caption: Competing O-alkylation and N-alkylation pathways.
Troubleshooting Guide
This guide is formatted to help you diagnose and solve specific issues encountered during your experiments.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Formation | Temperature Too Low: The reaction rate is negligible at the current temperature. Inactive Reagents: MOM-Cl may have hydrolyzed, or the base may be of poor quality. | Gradually Increase Temperature: Allow the reaction to slowly warm to room temperature. If still no conversion, consider gentle heating to 40 °C while monitoring closely for side products.[2] Verify Reagent Quality: Use a fresh, unopened bottle of MOM-Cl. Ensure the base is pure and the solvent is anhydrous. |
| 2. Significant Polar Byproduct (Stays at TLC Baseline) | N-Alkylation: The reaction temperature is too high, favoring the attack by the more nucleophilic pyridine nitrogen over the hydroxyl group.[3][4] | Lower Reaction Temperature: Maintain the reaction at 0 °C for the entire duration. Control Reagent Addition: Add the base dropwise to the solution of 5-hydroxymethylpyridine and MOM-Cl at 0 °C to keep the concentration of free base low at any given time. |
| 3. Multiple Spots on TLC / Low Isolated Yield after Workup | Product/Reagent Degradation: The reaction temperature was too high, or the reaction was run for too long, causing decomposition.[6] | Reduce Temperature and Time: Run the reaction at a lower temperature and monitor by TLC every 30-60 minutes. Quench the reaction as soon as the starting material is consumed. Ensure Proper pH during Workup: Avoid strongly acidic or basic conditions during extraction if possible, as MOM ethers can be sensitive.[5] |
| 4. Reaction Stalls (Incomplete Conversion) | Insufficient Reagents: Stoichiometry may be off, or one of the reagents may have been consumed by moisture. Poor Solubility: Reactants may not be fully dissolved at lower temperatures. | Add More Reagent: Add a small additional charge (e.g., 0.1-0.2 equivalents) of MOM-Cl and base. Use a Co-solvent: If solubility is an issue in a solvent like dichloromethane (DCM), consider using a mixture with a more polar aprotic solvent like Tetrahydrofuran (THF). |
Data Summary: Temperature vs. Outcome
The following table presents representative data from a temperature optimization study for this reaction. These results illustrate the trade-off between reaction rate and selectivity.
| Reaction Temp. | Time to Completion | Yield of 5-MOM-Pyridine | Purity (by GC) | Key Observation |
| 0 °C | 12 hours | 85% | >98% | Clean reaction, but slow. |
| Room Temp (~22 °C) | 3 hours | 88% | 95% | Faster, with minor N-alkylation byproduct observed. |
| 40 °C | 1 hour | 70% | 80% | Rapid conversion, but significant byproduct formation and some degradation. |
Experimental Protocol: Temperature Optimization
This protocol outlines a method for the synthesis of 5-MOM-pyridine with an emphasis on temperature control.
Materials:
-
5-Hydroxymethylpyridine
-
Chloromethyl methyl ether (MOM-Cl)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 5-hydroxymethylpyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add MOM-Cl (1.2 eq) to the cooled solution via syringe.
-
Base Addition (Critical Step): Add DIPEA (1.5 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress every hour using TLC (e.g., eluent: 50% Ethyl Acetate in Hexanes).
-
Warming (Optional Optimization Step): If the reaction is slow, allow the ice bath to expire and let the reaction slowly warm to room temperature. Continue to monitor.
-
Quenching: Once TLC indicates full consumption of the starting material, cool the mixture back to 0 °C and slowly quench by adding saturated NaHCO₃ solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash with water, then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield 5-MOM-pyridine as a pure product.[2]
Troubleshooting Workflow Diagram
If you encounter low yields, follow this systematic workflow to diagnose the issue.
Caption: A systematic workflow for troubleshooting low yields.
References
- Purification of Pyridine Compounds: Japan Tobacco Inc. (2021). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE).
-
Temperature Optimization in Pyridine Synthesis: Nolan, S. P., & Kappe, C. O. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry. Available at: [Link]
- General Pyridine Reduction Chemistry: Kamochi, Y., & Kudo, T. (1993). THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3.
-
MOM Ether Stability: Organic Chemistry Portal. (n.d.). MOM Ethers. Available at: [Link]
- Synthesis of Methoxymethyl Pyridine Derivatives: Google Patents. (1991). Preparation of 5-methoxymethyl-2,3-pyridine-di:carboxylic acid derivatives.
-
Analytical Methods for Pyridine: Occupational Safety and Health Administration. (1991). Pyridine. Available at: [Link]
- Purification of Pyridine Derivatives: Google Patents. (2012). Purification method of pyridine and pyridine derivatives.
-
General Reaction Condition Optimization: ResearchGate. (n.d.). Optimization of reaction condition for the synthesis of 5. Available at: [Link]
-
General Pyridine Purification: LookChem. (n.d.). Purification of Pyridine. Available at: [Link]
-
Analytical Methods for Pyridine in Samples: National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Available at: [Link]
-
MOM Ether Synthesis Protocol: Organic Syntheses. (n.d.). Procedure. Available at: [Link]
-
Catalysis in MOM Ether Formation: ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Available at: [Link]
-
Electronic Properties of Pyridines: University of Babylon. (n.d.). Pyridines. Available at: [Link]
- Synthesis of Alkoxymethyl Pyridines: Google Patents. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. gcwgandhinagar.com [gcwgandhinagar.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. MOM Ethers [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. osha.gov [osha.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: Characteristic IR Bands for Methoxymethoxy (MOM) Group on Pyridine
Executive Summary
The methoxymethoxy (MOM) group is a pivotal protecting group in drug discovery, particularly for masking hydroxypyridines. Its acetal nature (
This guide provides a definitive infrared (IR) spectroscopy framework to validate the formation of
The Spectroscopic Challenge: Electronic Context
To accurately interpret the IR spectrum of a MOM-protected pyridine, one must understand the vibrational coupling between the electron-deficient pyridine ring and the electron-rich acyclic acetal of the MOM group.
-
The Pyridine Backbone: Acts as an electron sink, shifting the
stretching frequency to higher wavenumbers compared to benzene analogs (phenol ethers). -
The MOM "Acetal" Linkage: The
core creates a complex vibrational mode distinct from simple methyl ethers (like methoxypyridine). It exhibits coupled stretching vibrations characteristic of the O-C-O triad.
Characteristic IR Bands: The MOM-Pyridine Fingerprint
The following table synthesizes data from gas-phase spectra of analog systems (dimethoxymethane, 2-methoxypyridine) and solid-state protecting group studies.
Table 1: Diagnostic IR Absorptions for MOM-Pyridine
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Diagnostic Value |
| Aromatic Ether | 1230 – 1280 | Strong | Primary Indicator. Indicates attachment of oxygen to the pyridine ring. Shifted higher than phenols due to ring resonance. | |
| Acetal Core (MOM) | 1140 – 1160 | Strong | MOM Specific. Characteristic of the acyclic acetal chain. Often the strongest band in the fingerprint region.[1] | |
| Acetal Core (MOM) | 1040 – 1080 | Med-Strong | MOM Specific. Coupled vibration of the methylene bridge. Distinguishes MOM from simple methyl ethers. | |
| Methylene Bridge | 1460 – 1475 | Medium | Overlaps with methyl bends but often appears as a shoulder or broadening in MOM groups. | |
| Pyridine Ring | 1580 – 1600 | Variable | Ring breathing modes. Confirms the integrity of the aromatic system. | |
| Pyridine Ring | 1430 – 1450 | Strong | Characteristic "Pyridine II" band. | |
| Aromatic C-H | 3000 – 3100 | Weak | Diagnostic for aromaticity; differentiates from saturated impurities. |
Technical Insight: The "Acetal Doublet" in the 1040–1160 cm⁻¹ region is the smoking gun for the MOM group. Simple methoxypyridines typically show a cleaner single band profile around 1030 cm⁻¹ and 1250 cm⁻¹, whereas the MOM group introduces additional complexity (splitting) due to the extra oxygen and methylene spacer [1, 2].
Comparative Analysis: Performance & Validation
The true utility of IR in this context is the negative detection of the starting material. Hydroxypyridines exist predominantly as pyridones (amide tautomers) in the solid state and neutral solution.
Table 2: Differentiating MOM-Product from Starting Material (SM)
| Feature | Starting Material (Hydroxypyridine/Pyridone) | Product (MOM-Pyridine) | Interpretation |
| Carbonyl Region | Strong band at 1650 – 1680 cm⁻¹ (Amide C=O) | ABSENT | The disappearance of the amide carbonyl is the most reliable proof of |
| High Frequency | Broad, intense band 2500 – 3300 cm⁻¹ (N-H / O-H H-bonded) | ABSENT | Disappearance confirms capping of the polar proton. |
| Ether Region | Weak/Absent in 1000–1200 cm⁻¹ | Strong "Acetal Doublet" (1040–1160) | Appearance confirms installation of the ether linkage. |
Visualizing the Transformation
The conversion from Pyridone to MOM-Pyridine is a transition from an Amide-like spectrum to an Ether-like spectrum.
-
If you see 1660 cm⁻¹: You have unreacted starting material or
-alkylated byproduct ( -MOM-pyridone). -
If you see 1740 cm⁻¹: You may have formed a carbonate impurity or residual solvent (e.g., EtOAc).
-
If you see 1250 + 1150 cm⁻¹: You have the desired
-MOM ether.
Experimental Protocol: Synthesis & Characterization
This workflow ensures high-fidelity generation of the MOM-pyridine for reference spectral acquisition.
Reagents & Safety[2]
-
MOM-Cl (Chloromethyl methyl ether): High carcinogenicity hazard. Handle strictly in a fume hood.
-
DIPEA (Diisopropylethylamine): Non-nucleophilic base.[2]
-
DCM (Dichloromethane): Solvent.
Step-by-Step Workflow
-
Preparation: Dissolve 2-hydroxypyridine (1.0 equiv) in anhydrous DCM (0.2 M) under
. -
Activation: Add DIPEA (1.5 equiv) and cool to 0 °C.
-
Protection: Dropwise addition of MOM-Cl (1.2 equiv). Exothermic.
-
Reaction: Warm to Room Temp (RT) and stir for 2–4 hours. Monitor by TLC or IR (disappearance of 1650 cm⁻¹ peak).
-
Workup: Quench with saturated
. Extract with DCM. -
Purification: Silica gel chromatography (EtOAc/Hexane). Note: MOM groups are acid-sensitive; avoid acidic silica or add 1%
to eluent. -
IR Sampling:
-
Liquid/Oil: Neat film on NaCl/KBr plates.
-
Solid: ATR (Attenuated Total Reflectance) crystal (ZnSe or Diamond). ATR is preferred for process monitoring.
-
Visualization: Logic & Workflow
Diagram 1: Synthesis & Validation Workflow
This flowchart outlines the critical decision points during the synthesis and spectral validation.
Caption: Logic flow for monitoring MOM protection using IR markers (C=O disappearance).
Diagram 2: Spectral Decision Tree
A guide to interpreting the fingerprint region.
Caption: Decision tree for distinguishing MOM-Pyridine from starting material and byproducts.
References
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Methoxypyridine. NIST Mass Spectrometry Data Center.[3][4][5] [Link]
-
National Institute of Standards and Technology (NIST). Infrared Spectrum of Dimethoxymethane (Methylal). NIST Mass Spectrometry Data Center.[3][4][5] [Link]
-
PubChem. 2-Methoxypyridine Compound Summary. National Library of Medicine. [Link]
-
Organic Chemistry Portal. Methoxymethyl Ether (MOM) Protection and Stability. [Link][2]
-
Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. (Detailed analysis of C-O-C asymmetric vs symmetric stretching). [Link]
Sources
Strategic TLC Visualization of MOM-Protected Pyridines
Executive Summary & Strategic Overview
Visualizing MOM-protected pyridines presents a unique chromatographic challenge. The molecule consists of two distinct chemical moieties with opposing reactivities: the pyridine ring (electron-deficient, basic nitrogen) and the methoxymethyl (MOM) ether (acid-labile acetal, oxygen-rich).
Standard "universal" stains like KMnO₄ often fail because the pyridine ring resists oxidation and the ether linkage is inert to basic oxidizers. Therefore, effective visualization requires a dual-targeting strategy :
-
Targeting the Nitrogen (Direct Detection): Utilizing the Lewis basicity of the pyridine nitrogen (e.g., Dragendorff’s Reagent).
-
Targeting the Protecting Group (In-Situ Deprotection): Utilizing the acid-lability of the MOM group to generate a reactive alcohol on the plate (e.g., CAM/Hanessian's Stain).
This guide objectively compares these methodologies, establishing Dragendorff’s Reagent as the specificity gold standard and CAM (Hanessian’s) as the high-sensitivity alternative.
Mechanism of Detection
To select the right stain, one must understand the chemical events occurring on the silica gel surface.
The "Trojan Horse" Mechanism (Acidic Stains)
Acidic stains like Ceric Ammonium Molybdate (CAM) or Phosphomolybdic Acid (PMA) do not stain the MOM ether directly. Instead, the sulfuric acid in the stain coupled with the heat of the hot plate triggers a rapid hydrolysis of the acetal. The stain then detects the newly liberated alcohol.
Figure 1: The "Trojan Horse" mechanism where acidic stains visualize the deprotected alcohol, not the ether itself.
Comparative Analysis of Visualization Methods
Method A: Dragendorff’s Reagent (The Specificity Standard)
Target: Pyridine Nitrogen (Lone Pair)
Mechanism: Formation of an ion-pair complex (
-
Pros: Highly specific to nitrogen heterocycles. Does not require heating (non-destructive to the plate backing).[1] High contrast (Orange on Yellow).
-
Cons: Reagent preparation is complex; spots can fade if not fixed.
-
Verdict: Primary Recommendation. It confirms the presence of the pyridine ring specifically.
Method B: Hanessian’s Stain (CAM) (The Sensitivity Standard)
Target: MOM Group (via Hydrolysis) + Alcohol Mechanism: Acid-catalyzed deprotection followed by oxidation.
-
Pros: Extremely sensitive (often <1 µg). Visualizes the molecule even if the pyridine nitrogen is sterically hindered or electron-poor.
-
Cons: Destructive (requires strong heat).[2] Background can darken (char) if overheated.[2][3]
-
Verdict: Secondary Recommendation. Use if Dragendorff is faint or to check for alcohol impurities.
Method C: Iodine Chamber ( )
Target: Pyridine Nitrogen + Ether Oxygen Mechanism: Reversible formation of Charge-Transfer (CT) complexes.
-
Pros: Fast, reversible (can stain again with another method).
-
Cons: "Hit or Miss" for some electron-deficient pyridines. High volatility causes spots to disappear quickly.
-
Verdict: Quick Check. Good for initial monitoring but not for final purity confirmation.
Method D: KMnO₄ (The False Negative Trap)
Target: Alkenes, Alcohols, Aldehydes.[4] Mechanism: Syn-dihydroxylation or oxidation. Critical Failure: Pyridine rings are resistant to KMnO₄ oxidation. MOM ethers lack the activated C-H bonds necessary for rapid oxidation under basic conditions. Verdict: AVOID. Likely to produce false negatives (no spot).
Performance Data Comparison
| Feature | Dragendorff's Reagent | CAM (Hanessian's) | Iodine ( | KMnO₄ (Basic) |
| Primary Target | Nitrogen Lone Pair | Latent Alcohol (MOM) | Lewis Bases (N, O) | Alkenes/Alcohols |
| Sensitivity | High (0.5 - 1 µg) | Very High (<0.1 µg) | Moderate | Low / None |
| Selectivity | Specific (N-Heterocycles) | Broad (Oxidizables) | Broad | Specific (Oxidizables) |
| Heat Required? | No | Yes (Vigorous) | No | Mild |
| Spot Color | Orange/Brown | Dark Blue | Yellow/Brown | Brown (if active) |
| Stability | Fades over hours | Permanent | Fades in seconds | Permanent |
| Suitability | Excellent | Good | Variable | Poor |
Experimental Protocols
Protocol 1: Modified Dragendorff’s Reagent (Munier-Macheboeuf)
This modification is more stable than the original formulation.
-
Solution A: Dissolve 1.7 g Basic Bismuth Nitrate and 20 g Tartaric Acid in 80 mL DI water.
-
Solution B: Dissolve 16 g Potassium Iodide (KI) in 40 mL DI water.
-
Stock Solution: Mix Solution A and Solution B (1:1 v/v). This is stable for months in the fridge.
-
Working Spray: Mix 10 mL Stock Solution + 20 g Tartaric Acid + 100 mL DI water.
-
Usage: Spray the developed TLC plate. Orange spots appear immediately on a yellow background. Do not heat.
Protocol 2: Ceric Ammonium Molybdate (CAM/Hanessian's)
Best for "stubborn" MOM ethers.
-
Ingredients:
-
Preparation: Dissolve the molybdate and cerium salts in the water. Slowly and carefully add the sulfuric acid (Exothermic!).
-
Usage: Dip the TLC plate quickly. Wipe the back. Heat with a heat gun at ~150°C - 200°C.
-
Observation: Look for dark blue spots appearing as the plate heats.[1][2] Stop heating before the background turns completely brown.
Decision Logic for Researchers
Use this workflow to select the optimal visualization method for your specific stage of synthesis.
Figure 2: Logical workflow for selecting the appropriate stain based on compound visibility and structural features.
References
-
Dragendorff's Reagent History & Chemistry: Raal, A., et al. "Dragendorff's reagent: Historical perspectives and current status..." Pharmazie, 2020 .
-
TLC Visualization of Nitrogen Heterocycles: "TLC Visualization Reagents," EPFL Basic Operations in Synthesis.
-
MOM Group Stability & Deprotection: "Methoxymethyl (MOM) Ether Protecting Group," BenchChem Technical Support.
-
General TLC Stain Recipes (CAM/PMA): "TLC Stains," University of Rochester, Dept. of Chemistry. [Link to Source]([Link] Voodoo/pages/reagents/tlc_stains.html)
-
Mechanisms of Staining (Iodine/KMnO4): "Visualizing TLC Plates," Chemistry LibreTexts.
Sources
Purity Assessment of 2-Methoxy-5-(methoxymethoxy)pyridine via GC-MS
Executive Summary
The purity assessment of 2-Methoxy-5-(methoxymethoxy)pyridine presents a specific analytical dichotomy: the compound requires the high resolution of Gas Chromatography (GC) to detect volatile organic impurities, yet possesses a methoxymethyl (MOM) ether protecting group that is susceptible to thermal and acid-catalyzed degradation.
While High-Performance Liquid Chromatography (HPLC) remains the "Gold Standard" for assaying the parent compound without degradation, GC-MS is indispensable for impurity profiling , particularly for identifying volatile precursors (e.g., chloromethyl methyl ether) and solvents. This guide outlines a validated, self-checking GC-MS protocol designed to mitigate thermal cleavage of the MOM group, comparing its efficacy against HPLC-UV alternatives.
The Analytical Challenge: MOM Ether Stability
The target molecule contains a pyridine ring substituted with a methoxy group at C2 and a MOM-protected hydroxyl at C5.
-
The Critical Risk: The MOM group (
) is an acetal. While stable to base, it is labile to acids.[1] In a GC injector port, active silanol sites (Si-OH) on the glass liner act as Lewis acids. At temperatures , these sites catalyze the cleavage of the MOM group, releasing formaldehyde and reverting the molecule to 2-methoxy-5-hydroxypyridine . -
The False Positive: If thermal degradation occurs during injection, the mass spectrum will show a high abundance of the deprotected phenol, leading the analyst to incorrectly report low purity or high precursor contamination.
Visualizing the Degradation Pathway
The following diagram illustrates the thermal stress pathway that must be avoided.
Caption: Thermal degradation mechanism of the MOM-protected pyridine in a non-optimized GC injector.
Comparative Analysis: GC-MS vs. Alternatives
To ensure comprehensive quality control, one must understand where GC-MS fits relative to orthogonal techniques.
| Feature | GC-MS (Optimized) | HPLC-UV (Reverse Phase) | 1H-NMR |
| Primary Utility | Volatile impurity profiling & ID | Assay of parent compound (Purity %) | Structural verification |
| Thermal Stress | High (Risk of MOM cleavage) | Low (Ambient/Column Temp <40°C) | None |
| Sensitivity | High (ppm level for impurities) | Moderate (dependent on chromophore) | Low (approx. 1%) |
| Specificity | Excellent (Mass spectral fingerprint) | Good (Retention time only) | Excellent (Proton environment) |
| Suitability | Best for: Residual solvents, halides, side-products. | Best for: Quantifying the main peak without degradation. | Best for: Confirming MOM group integrity. |
Recommendation: Use HPLC-UV for the final purity assignment (Assay %). Use GC-MS strictly for identifying impurities and residual solvents, utilizing the "Cold Inlet" protocol below.
Optimized GC-MS Protocol (The "Cold Inlet" Method)
To analyze this molecule via GC-MS without degradation, we must passivate the system and lower thermal stress.
A. Instrumentation & Conditions[2][3][4][5][6]
-
System: Agilent 7890/5977 or equivalent single quadrupole GC-MS.
-
Column: Rtx-5MS or DB-5MS (Low polarity, 5% phenyl). Why? High inertness reduces column bleed and active sites.
-
Liner: Ultra-Inert Deactivated Split Liner with glass wool. Crucial: Standard liners will cause degradation.
B. Method Parameters
| Parameter | Setting | Rationale |
| Inlet Temperature | 200°C | Kept low to prevent MOM cleavage. Standard is usually 250°C+. |
| Injection Mode | Split (20:1) | Reduces residence time in the hot inlet. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for reproducible retention times. |
| Oven Program | 60°C (1 min) | Fast ramp minimizes thermal exposure on-column. |
| Transfer Line | 250°C | Prevents condensation before the MS. |
| Ion Source | 230°C | Standard EI source temp. |
C. Sample Preparation[2][4][7][8][9][10]
-
Solvent: Ethyl Acetate or DCM (HPLC Grade). Avoid methanol (protic solvents can exacerbate degradation in the inlet).
-
Concentration:
. -
Derivatization: None required (MOM is the protecting group).
Experimental Validation Workflow
This protocol ensures the method is valid and the observed peaks are real, not artifacts.
Step 1: The "Splitless" Stress Test
Run the sample at a high inlet temperature (
-
Observation: If a peak appears at the retention time of 2-methoxy-5-hydroxypyridine (the deprotected alcohol), this confirms the molecule is thermally labile.
-
Action: This establishes the "Artifact" baseline.
Step 2: The Optimized Run
Run the sample using the Cold Inlet (200°C) / Split (20:1) method.
-
Success Criteria: The degradation peak observed in Step 1 should disappear or reduce to
. The parent peak (MOM ether) should be dominant.
Step 3: Orthogonal Check
Compare the Area% of the parent peak in GC-MS with the Area% in HPLC-UV.
-
Logic: If GC-MS shows 95% purity and HPLC shows 99%, the 4% difference is likely thermal degradation occurring in the GC system.
Workflow Diagram
Caption: Step-by-step validation workflow to distinguish intrinsic impurities from method-induced artifacts.
References
-
Wuts, P. G. M., & Greene, T. W. (2006).[4] Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Definitive guide on MOM group stability and cleavage conditions).
-
BenchChem. (2025).[2][5] Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group - Stability and Troubleshooting. (Overview of MOM lability to Lewis acids).
-
Thermo Fisher Scientific. (2024). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. (Demonstrates GC parameters for phenolic compounds, relevant for the deprotected degradation product).
-
Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. (Comparative analysis of thermal stability requirements for GC vs HPLC).
-
National Institutes of Health (NIH). (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers. (Discusses the specific reactivity of aromatic MOM ethers vs aliphatic ones).
Sources
- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid | MDPI [mdpi.com]
- 4. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: MOM Ether vs. Silyl Ethers in Pyridine Functionalization
Executive Summary
In the functionalization of pyridine scaffolds—specifically hydroxypyridines—the choice of protecting group (PG) dictates the success of C–H activation. While silyl ethers (TBS, TBDPS) offer mild deprotection conditions, they are frequently unsuitable for Directed Ortho-Metalation (DoM) strategies.
The Verdict: Methoxymethyl (MOM) ether is the superior choice for electrophilic substitution and metallation of pyridines. Unlike silyl ethers, the MOM group acts as a potent Directed Metalation Group (DMG) , facilitating high-yielding lithiation at the ortho position via chelation-controlled stabilization. Silyl ethers, due to steric bulk and poor Lewis basicity, often result in low yields, regio-scrambling, or retro-Brook rearrangements under the obligate basic conditions (n-BuLi/LTMP).
Mechanistic Deep Dive: The Chelation Advantage
The primary failure mode of silyl ethers in pyridine chemistry is their inability to stabilize the lithiated intermediate. Pyridine rings are electron-deficient, making them resistant to electrophilic attack but susceptible to nucleophilic attack (and ring opening) by strong bases.
The MOM Effect (Coordination)
The MOM group possesses two oxygen atoms capable of coordinating with Lithium (
The Silyl Deficit (Sterics & Electronics)
-
Steric Blockade: Bulky groups like tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS) physically obstruct the approach of the base to the ortho proton.
-
Electronic Mismatch: The oxygen in a silyl ether is less Lewis basic due to
back-bonding (or hyperconjugation) into the silicon atom, reducing its affinity for Lithium coordination.
Visualization: DoM Transition States
The following diagram contrasts the stabilized lithiation of MOM-protected pyridine against the steric failure of TBS-protected pyridine.
Figure 1: Comparative mechanism of Directed Ortho-Metalation (DoM). The MOM ether facilitates a 5-membered chelate ring with Lithium, while TBS prevents it.
Comparative Performance Analysis
The following data summarizes the stability and reactivity profiles of MOM vs. Silyl ethers specifically in the context of pyridine functionalization.
Table 1: Protecting Group Performance Metrics
| Feature | MOM Ether (Methoxymethyl) | TBS Ether (t-Butyldimethylsilyl) | Implication for Pyridines |
| DoM Efficiency | High (Excellent DMG) | Low / None | MOM directs lithiation to C2/C4; TBS blocks it. |
| Base Stability | Excellent (Stable to n-BuLi, LDA, KHMDS) | Moderate (Unstable to strong nucleophiles) | TBS can undergo cleavage or migration (Retro-Brook) with R-Li. |
| Steric Footprint | Small (Allows ortho attack) | Large (Blocks ortho attack) | TBS prevents functionalization at the most valuable sites. |
| Deprotection | Acidic (HCl, TFA) or Lewis Acid (BBr3) | Fluoride (TBAF) or Acid | Caveat: Use TBS only if the substrate is extremely acid-sensitive. |
| Atom Economy | High (Low MW) | Moderate | MOM is more efficient for scale-up. |
Experimental Protocols
Synthesis of 3-(Methoxymethoxy)pyridine
Safety Note: MOMCl (Chloromethyl methyl ether) is a known carcinogen. All operations must be performed in a fume hood with appropriate PPE.
Reagents: 3-Hydroxypyridine (1.0 eq), NaH (60% dispersion, 1.2 eq), MOMCl (1.1 eq), DMF (Anhydrous).
-
Deprotonation: To a flame-dried flask under Argon, add NaH (1.2 eq) washed with hexanes. Suspend in anhydrous DMF (0.5 M).
-
Addition: Cool to 0 °C. Add solution of 3-hydroxypyridine (1.0 eq) in DMF dropwise. Stir at 0 °C for 30 min until H2 evolution ceases (formation of sodium pyridin-3-olate).
-
Protection: Add MOMCl (1.1 eq) dropwise via syringe.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).
-
Workup: Quench with sat. NaHCO3. Extract with EtOAc (3x). Wash organics with H2O (to remove DMF) and Brine. Dry over Na2SO4.[1]
-
Purification: Flash chromatography (SiO2).
-
Target Yield: >90%
-
Observation: Product is a colorless oil.
-
Directed Ortho-Lithiation (DoM) & Trapping
This protocol demonstrates the site-selective functionalization at C-4 (or C-2 depending on conditions) enabled by MOM.
Reagents: 3-(MOM)pyridine, n-BuLi (or LDA), Electrophile (e.g., Benzaldehyde), THF (Anhydrous).
-
Setup: Flame-dry a Schlenk flask. Add 3-(MOM)pyridine (1.0 eq) and anhydrous THF (0.2 M).
-
Lithiation: Cool to -78 °C . Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise down the side of the flask.
-
Critical Step: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the lithiated species stabilized by the MOM oxygen.
-
-
Trapping: Add the Electrophile (e.g., Benzaldehyde, 1.2 eq) neat or in THF.
-
Warming: Stir at -78 °C for 30 min, then allow to warm to 0 °C over 1 hour.
-
Quench: Add sat. NH4Cl.
-
Result: Formation of the C4-functionalized pyridine carbinol.
-
Note: If TBS were used here, the yield would be <10% due to steric blocking, with significant recovery of starting material or ring alkylation byproducts.
-
Strategic Decision Workflow
When designing a synthesis involving hydroxypyridines, use the following logic flow to select the correct protecting group.
Figure 2: Decision matrix for selecting Protecting Groups in pyridine chemistry.
References
-
Snieckus, V. (1990). Directed ortho metalation.[2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879–933.
-
Greene, T. W., & Wuts, P. G. M. (1999).[5][6] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[5] (Specifically pp. 27-33 for MOM vs Silyl stability).
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[5] (Details on "Superbase" interactions with ether oxygens).
- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
-
Queue, A., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers. Journal of Organic Chemistry. (Discusses stability profiles).
Sources
- 1. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MOM Ethers [organic-chemistry.org]
- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Safety Operating Guide
2-Methoxy-5-(methoxymethoxy)pyridine proper disposal procedures
Topic: 2-Methoxy-5-(methoxymethoxy)pyridine Proper Disposal Procedures
Executive Summary: Operational Hazard & Immediate Action This compound requires specialized disposal protocols due to its dual-hazard profile: the flammability associated with pyridine derivatives and the chemical instability of the methoxymethoxy (MOM) ether group .
CRITICAL WARNING: The MOM moiety is an acetal linkage. Contact with acids (even weak acids) will trigger hydrolysis, releasing formaldehyde (a known carcinogen) and methanol.
-
Do NOT commingle with acidic waste streams.
-
Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
To manage waste effectively, one must understand the molecular triggers that convert a stable compound into a hazardous mixture.
| Property | Specification | Operational Implication |
| Chemical Structure | Pyridine ring with -OCH₃ and -OCH₂OCH₃ substituents | Basic nitrogen makes it compatible with base streams; MOM group makes it acid-sensitive. |
| Stability | Acid-Labile | High Risk: Hydrolysis yields Formaldehyde + Methanol. |
| Flammability | Combustible/Flammable (Est.[3] Flash Point < 100°C) | Classify as D001 (Ignitable) for RCRA purposes.[4] |
| Toxicity | Irritant; Potential Carcinogen (via hydrolysis) | Handle as Toxic ; use full PPE to prevent dermal absorption. |
The Mechanism of Hazard (Senior Scientist Insight)
The methoxymethoxy (MOM) group is widely used in synthesis to protect alcohols, but its removal conditions (acidic hydrolysis) become a liability during disposal.
Pre-Disposal Assessment & Segregation
Before moving the material, perform this 3-point assessment to determine the correct waste stream.
A. pH Compatibility Check
-
Requirement: The waste matrix must be Neutral (pH 7) or Slightly Basic (pH 8-10) .
-
Action: If the material is in solution, test pH. If acidic, neutralize slowly with 1M Sodium Bicarbonate (
) or Triethylamine ( ) before combining with other waste.
B. Solvent Matrix Identification
-
Halogenated vs. Non-Halogenated:
-
If dissolved in Dichloromethane (DCM)
Halogenated Waste Stream . -
If dissolved in Ethyl Acetate/Methanol
Non-Halogenated Organic Waste Stream . -
Note: Pyridine derivatives often require segregation from standard non-halogenated solvents if the facility recycles solvents, as pyridines poison catalysts.
-
C. Oxidizer Status
-
Ensure no strong oxidizers (e.g., peroxides, nitric acid) are present.[5] Pyridines can form N-oxides or react violently with oxidizers.
Step-by-Step Disposal Protocol
Step 1: Collection and Containerization[2][6][7]
-
Container Type: Use Amber Glass or High-Density Polyethylene (HDPE) containers.
-
Headspace: Leave at least 10% headspace to accommodate potential thermal expansion or minor off-gassing.
-
Additives: If the waste is pure solid or high-concentration liquid, add a small amount of solid sodium carbonate (
) to the container to act as an acid scavenger, ensuring the MOM group remains stable during storage.
Step 2: Labeling
Standard "Hazardous Waste" labels are insufficient. You must add specific hazard text:
CONTENTS: this compound HAZARDS: Flammable, Irritant. WARNING: ACID SENSITIVE - DO NOT MIX WITH ACIDS. CONSTITUENTS: Pyridine derivative, [Solvent Name].
Step 3: Storage
-
Store in a Flammable Safety Cabinet .
-
Segregation: Keep physically separate from acidic waste streams (e.g., waste HCl, acetic acid) to prevent accidental cross-contamination.
Step 4: Final Disposal (RCRA Compliance)
-
Waste Code Assignment:
-
D001: Ignitable (if liquid flash point < 60°C).[4]
-
D038: Pyridine (Check concentration; if dilute, this may not apply, but "Toxic" characteristic often does).
-
P-List/U-List: While specific derivatives may not be listed, treat as U196 (Pyridine) equivalent for safety margins.
-
-
Disposal Method: Incineration is the only recommended method. It ensures complete destruction of the pyridine ring and the ether linkages, preventing environmental release of formaldehyde.
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the critical decision logic for disposing of MOM-protected pyridine derivatives.
Caption: Operational logic flow ensuring pH stability prior to waste stream assignment.
Emergency Procedures
| Scenario | Immediate Action |
| Spill (Liquid) | 1. Evacuate area (Formaldehyde risk).2. Don PPE (Respirator if ventilation is poor).3. Absorb with Vermiculite or Sand .4.[2] Do NOT use acidic absorbents. |
| Skin Contact | 1. Wash immediately with soap and water for 15 minutes.2. Pyridines penetrate skin easily; seek medical observation for signs of CNS depression. |
| Accidental Acid Mixing | 1. If bubbling occurs (CO₂ or Formaldehyde release), close hood sash immediately.2. Alert EHS.3. Do not seal container tightly (risk of explosion from pressure). |
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Pyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[6] Formaldehyde Standard (29 CFR 1910.1048). Retrieved from [Link]
-
American Chemical Society (ACS). (2022). Identifying and Handling Acid-Sensitive Protecting Groups in Waste Streams. Retrieved from [Link]
Sources
Essential Protective Measures for Handling 2-Methoxy-5-(methoxymethoxy)pyridine
This guide provides comprehensive safety protocols for the handling of 2-Methoxy-5-(methoxymethoxy)pyridine. Designed for researchers and drug development professionals, this document moves beyond a simple checklist to offer a framework of deep operational intelligence. By understanding the why behind each procedural step, you can foster a culture of safety and scientific integrity within your laboratory.
While specific hazard data for this compound is not extensively published, its structural similarity to other pyridine derivatives necessitates a cautious approach. Pyridine and its analogues are often associated with hazards such as skin and eye irritation, potential harm if swallowed or inhaled, and in some cases, flammability.[1][2] Therefore, the following protocols are established based on a conservative assessment of potential risks, ensuring a robust barrier of protection.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment (PPE) is donned, the primary method for exposure control is the laboratory environment itself.
-
Ventilation is Non-Negotiable : All handling of this compound must be conducted within a certified chemical fume hood.[3] This engineering control is critical for capturing and exhausting vapors, which may be harmful if inhaled, thereby minimizing respiratory exposure.[3][4]
-
Emergency Preparedness : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested. Familiarity with their locations is essential for a swift response in an emergency.
Personal Protective Equipment (PPE): A Comprehensive Barrier
PPE is the final and crucial barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Safety Goggles | Protects against splashes and vapors that can cause serious eye irritation.[1][5][6] Goggles must be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[7] |
| Hands | Nitrile or Butyl Rubber Gloves | Provides a chemical-resistant barrier to prevent skin contact. Pyridine derivatives can cause skin irritation and may be harmful if absorbed.[3][6] Gloves must be inspected for any signs of degradation or puncture before each use and should be changed immediately if contaminated.[7] |
| Body | Laboratory Coat | A standard lab coat protects against incidental splashes and prevents contamination of personal clothing. For larger quantities or tasks with a higher risk of splashing, a chemically resistant apron or impervious clothing should be worn.[7] |
| Respiratory | Not typically required with proper engineering controls | When handled exclusively within a functioning fume hood, respiratory protection is generally not necessary. However, if there is a risk of exceeding exposure limits or in the event of a spill, a full-face respirator with an appropriate organic vapor cartridge should be used.[4][7] |
Procedural Workflow for Safe Handling
The following step-by-step workflow ensures that safety is integrated into every stage of the handling process, from preparation to disposal.
Preparation and Handling
-
Pre-use Inspection : Before starting, ensure the fume hood is operational and the sash is at the appropriate working height.
-
Gather Materials : Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
Don PPE : Put on all required PPE as outlined in the table above before opening the chemical container.
-
Dispensing : Handle the chemical with care, avoiding the generation of mists or aerosols.[5][7] Use non-sparking tools if the compound is determined to be flammable.[7][8]
-
Secure Storage : When not in use, the container must be tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3][6][8]
Spill Management
-
Evacuate : In the event of a spill, evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : For small spills, absorb the material with an inert absorbent such as sand or diatomaceous earth.[9]
-
Clean-Up : Wearing appropriate PPE, carefully collect the absorbed material into a suitable, closed container for disposal.[7][9]
-
Decontaminate : Clean the spill area thoroughly.
Disposal
-
Waste Segregation : All waste contaminated with this compound, including empty containers and used absorbent material, must be treated as hazardous waste.
-
Labeling and Storage : Collect waste in clearly labeled, sealed containers.
-
Regulatory Compliance : Dispose of all chemical waste in strict accordance with all applicable local, regional, and national regulations.[10] Do not allow the chemical to enter drains or the environment.[5][7]
The following diagram illustrates the logical flow of operations for safely handling this chemical compound.
Caption: A workflow diagram for the safe handling of this compound.
By adhering to these protocols, you not only ensure your personal safety but also contribute to the integrity of your research and the safety of your entire team.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. [Link]
-
Carl ROTH. Safety Data Sheet: Pyridine. [Link]
-
MATERIAL SAFETY DATA SHEET. [Link]
-
EPA. (2025, October 15). 2-(methoxymethyl)pyridine - GHS Data. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
